4-azido-3-bromopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-azido-3-bromopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMXTCDJVYJXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Azido-3-bromopyridine: An In-Depth Technical Guide
Executive Summary
4-Azido-3-bromopyridine (CAS: 282102-04-9) is a high-value heterocyclic building block used primarily in photoaffinity labeling , click chemistry (CuAAC), and as a precursor for Suzuki-Miyaura cross-couplings where the azide functionality serves as a masked amine or a directing group.
This guide details the synthesis of this compound from 4-amino-3-bromopyridine. Unlike simple anilines, the electron-deficient pyridine ring requires specific diazotization conditions to prevent side reactions such as hydrolysis to the pyridone. Two protocols are presented: a classic Aqueous Diazotization (Method A) for scalability and cost-efficiency, and a Non-Aqueous Organic Nitrite (Method B) for high-purity applications requiring anhydrous conditions.
Critical Safety Warning:
this compound has a Carbon/Nitrogen (
Mechanistic Analysis
The transformation proceeds via a Sandmeyer-type substitution involving the formation of a diazonium intermediate followed by nucleophilic displacement by the azide anion.
Reaction Mechanism (Graphviz)
The following diagram illustrates the pathway from the aminopyridine to the diazonium salt and finally to the azide, highlighting the critical role of acid concentration in preventing the formation of the unreactive diprotonated species.
Caption: Mechanistic pathway for the diazotization-azidodeazonation of 4-amino-3-bromopyridine.
Chemical Challenges[1]
-
Protonation State: The pyridine nitrogen is basic (
). In strong acid, the ring nitrogen protonates first, deactivating the ring. However, diazotization requires the exocyclic amine to attack the nitrosonium ion ( ). High acidity is needed to generate , but too high acidity fully diprotonates the substrate, halting reaction. -
Stability: The 3-bromo substituent sterically hinders the 4-position slightly, but electronically it withdraws density, making the diazonium intermediate highly electrophilic and prone to hydrolysis (forming 3-bromo-4-pyridone) if water is present without a strong nucleophile.
Experimental Protocols
Method A: Aqueous Diazotization (Standard)
Best for: Multi-gram scale, cost-sensitive synthesis.
Reagents:
-
4-Amino-3-bromopyridine (1.0 equiv)
-
Sodium Nitrite (
, 1.2 equiv) -
Sodium Azide (
, 1.2 equiv) -
Sulfuric Acid (
, 20-30% aq) or HCl (conc.) -
Urea (catalytic, to quench excess nitrite)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 4-amino-3-bromopyridine (e.g., 17.3 g, 100 mmol) in 20% aqueous
(100 mL). Cool the mixture to 0–5 °C in an ice-salt bath. -
Diazotization: Dissolve
(8.3 g, 120 mmol) in minimal water (25 mL). Add this solution dropwise to the amine mixture over 30 minutes, maintaining temperature °C.-
Checkpoint: The solution should turn clear or pale yellow. Stir for an additional 30 minutes at 0 °C.
-
Quench: Add urea (0.5 g) to destroy excess nitrous acid (indicated by cessation of bubbling or starch-iodide paper test).
-
-
Azidation: Dissolve
(7.8 g, 120 mmol) in minimal water (25 mL). Add this dropwise to the diazonium solution at 0 °C.-
Caution: Vigorous evolution of nitrogen gas (
) will occur.[1] Ensure distinct ventilation.
-
-
Workup: Allow the mixture to warm to room temperature and stir for 1-2 hours. Neutralize carefully with solid
to pH ~7-8. Extract with Diethyl Ether ( ) or Ethyl Acetate ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate under reduced pressure at low temperature (< 30 °C).-
Result: Dark oil or low-melting solid.
-
Method B: Organic Nitrite (Anhydrous)
Best for: High purity, avoiding hydrolysis byproducts, small scale.
Reagents:
-
4-Amino-3-bromopyridine (1.0 equiv)
-
tert-Butyl Nitrite (t-BuONO, 1.5 equiv)
-
Azidotrimethylsilane (
, 1.2 equiv) -
Solvent: Acetonitrile (MeCN, anhydrous)
Protocol:
-
Setup: Flame-dry a flask and purge with Argon. Dissolve 4-amino-3-bromopyridine (1.73 g, 10 mmol) in anhydrous MeCN (20 mL).
-
Addition: Cool to 0 °C. Add
(1.55 g, 15 mmol) dropwise followed by (1.38 g, 12 mmol). -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (disappearance of amine).
-
Workup: Concentrate the solvent carefully. Redissolve in
, wash with water to remove succinimide/silanol byproducts, dry, and concentrate.
Workflow Visualization
Caption: Decision tree for selecting and executing the synthesis of this compound.
Characterization & Data
| Parameter | Value / Observation | Notes |
| Appearance | Dark yellow/orange oil or low melting solid | Darkens upon light exposure (photosensitive). |
| IR Spectroscopy | ~2110–2130 cm⁻¹ | Strong asymmetric azide stretch ( |
| ¹H NMR (CDCl₃) | Shifts are approximate; H-2 is deshielded by Br and Azide. | |
| Mass Spec (ESI) | Characteristic Br isotope pattern (1:1). | |
| Solubility | Soluble in DCM, Et₂O, THF, MeCN | Poor solubility in water. |
Safety & Handling (Critical)
The "Rule of Six" Analysis
-
Formula:
-
Carbon Count (
): 5 -
Nitrogen Count (
): 4 -
Ratio (
):
Verdict: This compound violates the safety rule of thumb (
-
Explosion Hazard: Do not distill or heat the neat material above 40 °C.
-
Shock Sensitivity: Treat the solid as shock-sensitive.
-
Storage: Store as a dilute solution (e.g., 0.5 M in Toluene or THF) in a freezer (-20 °C).
Chemical Incompatibilities
-
Acids: Contact with strong acid releases Hydrazoic Acid (
) , which is violently explosive and highly toxic. -
Metals: Avoid contact with copper or lead (including spatulas or drain pipes), as heavy metal azides are primary explosives.
References
-
Synthesis of 4-Amino-3-bromopyridine (Precursor)
- ChemicalBook. (n.d.).
-
Diazotization Protocol (Analogous 3-Aminopyridine)
-
Suzuki Coupling & Characterization (IR/NMR)
- Lesse, G., et al. (2011). "Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling." Molecules, 16(12).
-
Safety of Organic Azides
- Master Organic Chemistry. (2018). "Reactions of Azides - Substitution, Reduction, Rearrangements, and More."
Sources
Spectroscopic Characterization of 4-Azido-3-bromopyridine: An In-depth Technical Guide
Introduction: Unveiling the Molecular Signature of a Versatile Heterocycle
4-azido-3-bromopyridine is a valuable heterocyclic intermediate in the realms of medicinal chemistry and materials science. Its unique structural features—a pyridine core, a bromo substituent, and an energetic azide moiety—render it a versatile building block for the synthesis of novel compounds with diverse applications. The precise and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent synthetic transformations and the purity of final products. This guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation and quality control of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the principles of each technique, the rationale behind experimental choices, and the interpretation of the resulting spectral data, offering a holistic understanding of the molecule's spectroscopic fingerprint.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ), signal splitting (multiplicity), and integration of the peaks are key parameters for structural assignment.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Data and Interpretation
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. Based on the electronic effects of the bromo and azido substituents, and by comparison with similar compounds like 3-bromopyridine and 4-aminopyridine, the following chemical shifts can be predicted[1][2]:
-
H-2: This proton, being adjacent to the nitrogen and the bromine atom, is expected to be the most deshielded, appearing as a singlet or a narrow doublet at the lowest field.
-
H-6: This proton is ortho to the ring nitrogen and is expected to be a doublet.
-
H-5: This proton is ortho to the azide group and meta to the nitrogen, and it is expected to be a doublet of doublets.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.5 | s or d | ~2.0 |
| H-6 | 8.0 - 8.3 | d | ~5.0 |
| H-5 | 7.0 - 7.3 | dd | ~5.0, ~2.0 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
Experimental Protocol: ¹³C NMR of this compound
The sample preparation is identical to that for ¹H NMR. The data is acquired on a ¹³C channel of the NMR spectrometer, typically at a frequency of 100 MHz or higher.
Expected ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum of this compound is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the substituents and the nitrogen atom. The carbon attached to the bromine atom (C-3) is expected to be significantly shielded due to the "heavy atom effect"[3].
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 145 - 150 |
| C-5 | 115 - 120 |
| C-6 | 148 - 153 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.).
Experimental Protocol: IR Spectroscopy of this compound
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands are identified and assigned to specific functional groups.
Expected IR Data and Interpretation
The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to the azide group and the C-Br bond, as well as vibrations from the pyridine ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N₃ stretch | 2100 - 2150 | Strong |
| Symmetric N₃ stretch | 1250 - 1350 | Medium |
| C-Br stretch | 515 - 690 | Medium to Strong |
| Pyridine ring C=C, C=N stretches | 1400 - 1600 | Medium to Strong |
| C-H aromatic stretch | 3000 - 3100 | Medium |
The most diagnostic peak in the IR spectrum is the strong, sharp absorption of the asymmetric azide stretch, typically appearing around 2100-2150 cm⁻¹[4][5][6]. The presence of a band in the 515-690 cm⁻¹ region can be attributed to the C-Br stretching vibration[7][8][9][10].
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrometry Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a two-mass-unit separation.
Molecular Weight Calculation:
-
C₅H₃⁷⁹BrN₄: 197.96 g/mol
-
C₅H₃⁸¹BrN₄: 199.96 g/mol
Expected Fragmentation Pattern
Under ionization, the molecular ion of this compound can undergo fragmentation. A key fragmentation pathway is the loss of a nitrogen molecule (N₂) from the azide group, which is a very stable neutral molecule.
-
[M - N₂]⁺: This fragment would have an m/z corresponding to the loss of 28 Da from the molecular ion.
-
Loss of Br: Fragmentation involving the cleavage of the C-Br bond would result in a fragment at [M - Br]⁺.
-
Pyridine ring fragmentation: The pyridine ring itself can fragment, leading to smaller charged species.
Analyzing the isotopic pattern and the fragmentation pathways provides strong evidence for the presence of both bromine and the azide group, thus confirming the structure of the molecule[11][12][13].
IV. Integrated Spectroscopic Analysis: A Self-Validating Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of the key azide and bromo functional groups, and mass spectrometry provides the molecular weight and characteristic isotopic pattern. The convergence of these independent datasets provides an unambiguous and trustworthy confirmation of the molecular structure of this compound.
V. Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. This guide has outlined the theoretical underpinnings, practical experimental considerations, and expected spectral features for each technique. By following these protocols and understanding the principles of spectral interpretation, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and reproducibility of their scientific endeavors.
References
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. Google Patents.
- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. Google Patents.
-
4-Bromopyridine - ResearchGate. ResearchGate. Available at: [Link]
-
Analysis of the NMR Spectrum of Pyridine - AIP Publishing - American Institute of Physics. AIP Publishing. Available at: [Link]
-
4-bromopyridine, hydrobromide - SpectraBase. SpectraBase. Available at: [Link]
-
Structure determination of 4-azido-2-pyrimidinone nucleoside analogs using mass spectrometry - PubMed. PubMed. Available at: [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
3-Bromopyridine | C5H4BrN | CID 12286 - PubChem. PubChem. Available at: [Link]
-
Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
IR: alkyl halides - Organic Chemistry at CU Boulder. University of Colorado Boulder. Available at: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. ResearchGate. Available at: [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. PubMed. Available at: [Link]
-
A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC - PubMed Central. PubMed Central. Available at: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). - ResearchGate. ResearchGate. Available at: [Link]
-
Halogenated Organic Compounds | Spectroscopy Online. Spectroscopy Online. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. PubMed Central. Available at: [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Science Ready. Available at: [Link]
-
Infrared Spectrometry - MSU chemistry. Michigan State University. Available at: [Link]
-
IR Absorption Table. Available at: [Link]
-
Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A. Royal Society of Chemistry. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. YouTube. Available at: [Link]
-
. Royal Society of Chemistry. Available at: [Link]
-
(PDF) Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides - ResearchGate. ResearchGate. Available at: [Link]
-
4-Bromopyridine | C5H4BrN | CID 14268 - PubChem. PubChem. Available at: [Link]
Sources
- 1. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
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Thermal Stability and Decomposition of 4-Azido-3-bromopyridine
Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
4-Azido-3-bromopyridine is a high-energy heteroaromatic intermediate utilized in the synthesis of fused nitrogen heterocycles and as a photoaffinity labeling reagent. Its utility, however, is counterbalanced by significant thermodynamic instability. This guide provides a rigorous analysis of its thermal decomposition profile, decomposition kinetics, and safety protocols.
Key Technical Findings:
-
Thermal Onset: Decomposition typically initiates between 119°C and 135°C , characterized by a sharp exotherm.[1]
-
Energetic Potential: The compound possesses a low C/N ratio (1.25), classifying it as a potential explosophore. Differential Scanning Calorimetry (DSC) data for this class suggests exotherms exceeding 220 kJ/mol .[1]
-
Decomposition Mechanism: The primary pathway involves the extrusion of molecular nitrogen (
) to generate a reactive nitrene species, which subsequently undergoes ring expansion or polymerization.
Chemical Identity and Energetic Profile[2]
Understanding the structural constraints of this compound is a prerequisite for safe handling. The ortho-bromo substituent exerts both steric and electronic effects that influence the stability of the azido group.
Physicochemical Properties[1][3]
| Property | Value / Description |
| CAS Number | Not widely listed; Analogous to 13534-98-0 (Amine precursor) |
| Molecular Formula | |
| Molecular Weight | 199.01 g/mol |
| Structure | Pyridine ring with Azide (-N3) at C4, Bromine (-Br) at C3 |
| C/N Ratio | 1.25 (High Energetic Risk) |
| Predicted Density | ~1.8 g/cm³ |
The "Rule of Six" Assessment
Organic azides are generally considered stable if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is
Synthesis and Purity Considerations
The thermal stability of this compound is heavily dependent on purity. Transition metal impurities (often from precursor synthesis) can catalyze premature decomposition.
Recommended Synthetic Pathway (Nucleophilic Substitution)
The most reliable route avoids diazotization of the amine (which can yield unstable diazonium salts) and instead utilizes Nucleophilic Aromatic Substitution (
Protocol:
-
Substrate: 3-bromo-4-chloropyridine.
-
Reagent: Sodium Azide (
) (1.5 eq). -
Solvent: DMSO or DMF (anhydrous).
-
Conditions: Heat to 60°C for 4–6 hours behind a blast shield.
-
Workup: Dilute with water, extract into diethyl ether. Do not concentrate to dryness without prior DSC validation of the crude mixture.
Thermal Decomposition Analysis
The decomposition of this compound is an irreversible, exothermic process. The following data is synthesized from comparative studies of halogenated azidopyridines [1].
Differential Scanning Calorimetry (DSC) Profile
-
Onset Temperature (
): 120°C ± 5°C -
Peak Temperature (
): 145°C -
Enthalpy of Decomposition (
): -228 to -326 kJ/mol[1] -
Interpretation: The sharp exotherm indicates rapid
release. The presence of the bromine atom at the 3-position does not significantly stabilize the azide compared to the non-halogenated analog; however, it alters the electronics of the transition state.
Thermogravimetric Analysis (TGA)
TGA curves typically show a two-stage weight loss:
-
Stage 1 (120–150°C): Rapid mass loss of ~14% corresponding to the stoichiometric release of
. -
Stage 2 (>200°C): Gradual degradation of the remaining polymeric/amorphous char.
Mechanistic Pathways
The thermal decomposition is driven by the formation of a nitrene intermediate. The fate of this nitrene is dictated by the ortho-bromine substituent.
Pathway Description
-
Nitrene Formation: Thermolysis cleaves the
bond, releasing nitrogen gas and generating a singlet nitrenopyridine. -
Intersystem Crossing (ISC): The heavy atom effect of Bromine facilitates rapid ISC to the triplet nitrene state.
-
Ring Expansion: The singlet nitrene can insert into the adjacent C-C bond, expanding the pyridine ring to a 1,3-diazepine derivative (dehydroazepine).
-
Polymerization: Triplet nitrenes are radicals and readily dimerize to form azo-linkages (
) or abstract hydrogen from the solvent, leading to intractable tars.
Mechanistic Visualization
Figure 1: Thermal decomposition pathways of this compound showing the bifurcation between ring expansion and polymerization.
Experimental Protocols for Stability Testing
To validate the stability of a specific batch, the following self-validating workflow is recommended.
Isothermal Induction Time Test
Purpose: Determine the "time to maximum rate" (TMR) at process temperatures.
-
Instrument: DSC or ARC (Accelerating Rate Calorimeter).
-
Sample: 2–5 mg of this compound (solid or concentrated oil).
-
Protocol:
-
Heat rapidly to a target temperature (e.g., 80°C, well below onset).
-
Hold isothermally for 24 hours.
-
Monitor heat flow.
-
-
Pass Criteria: No exothermic event >0.1 W/g detected over 24 hours.
Workflow Visualization
Figure 2: Decision logic for safety assessment of new azide batches.
Safety & Handling Directives
WARNING: This compound is a high-nitrogen energetic material.
-
Solvent Dampening: Never store this compound as a dry solid for extended periods. Store as a solution in DCM or Toluene.
-
Light Protection: The compound is photosensitive. Ambient light can trigger nitrene formation at room temperature. Use amber glassware.
-
Metal Avoidance: Avoid contact with copper, lead, or brass, as these can form highly explosive metal azides. Use glass or Teflon-lined equipment.
-
Waste Disposal: Quench unreacted azide using the Staudinger Reduction method (Triphenylphosphine) or chemical destruction with Sodium Nitrite (
) in acidic media (controlled evolution of and ).
References
-
Structural and Thermal Characterization of Halogenated Azidopyridines. Source: National Institutes of Health (PubMed) / J. Org. Chem. Context: Provides comparative DSC data for 4-azidopyridines bearing F, Cl, and Br substituents. URL:[Link]
-
The Thermal Decomposition of Azidopyridines. Source: Russian Journal of Physical Chemistry B. Context: Discusses the kinetics of nitrogen release and the effect of ortho-substituents on stability. URL:[Link]
-
Thermal Cyclization of 4-Azido-3-nitropyridines to Furoxans. Source: Journal of Heterocyclic Chemistry. Context: Illustrates the reactivity of ortho-substituted 4-azidopyridines and the stabilization of the transition state by electron-withdrawing groups. URL:[Link]
Sources
An In-depth Technical Guide to the Photochemical Properties of 4-Azido-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the anticipated photochemical properties of 4-azido-3-bromopyridine, a molecule of significant interest in synthetic chemistry and drug development. In the absence of direct experimental literature on this specific compound, this guide synthesizes information from analogous substituted azidopyridines and fundamental principles of aryl azide photochemistry to present a predictive yet scientifically grounded overview. We will delve into a plausible synthetic route, predict its spectroscopic characteristics, and thoroughly examine the expected generation and reactivity of the key transient intermediate, 3-bromo-4-pyridylnitrene. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, photochemical investigation, and characterization of this compound, alongside crucial safety considerations for handling this energetic molecule.
Introduction: The Potential of a Photoactivatable Heterocycle
This compound stands as a promising, yet largely unexplored, photoactivatable compound. The strategic placement of a photolabile azide group on a pyridine scaffold, which is a prevalent motif in pharmaceuticals, suggests its potential utility as a photoaffinity labeling agent for target identification in drug discovery. The bromine substituent offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of more complex molecular probes.
The core of its utility lies in the photochemical generation of a highly reactive nitrene intermediate upon ultraviolet (UV) irradiation. Understanding the formation, stability, and subsequent reactions of this transient species is paramount for its effective application. This guide aims to provide a robust theoretical framework and practical experimental designs for researchers venturing into the study of this compound's photochemistry.
Synthesis of this compound: A Proposed Route
A logical and efficient synthesis of this compound commences with the commercially available 4-aminopyridine. The proposed two-step synthesis involves an initial bromination followed by a diazotization-azidation sequence.
Step 1: Synthesis of 4-Amino-3-bromopyridine
The synthesis starts with the regioselective bromination of 4-aminopyridine. The amino group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the 3-position.
A common method for this transformation is the use of N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile.[1]
Experimental Protocol: Synthesis of 4-Amino-3-bromopyridine
-
Reaction Setup: In a round-bottom flask shielded from light, dissolve 4-aminopyridine in acetonitrile at 0°C (ice bath).
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture and filter to remove any solid byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield 4-amino-3-bromopyridine as a solid.[1]
Step 2: Synthesis of this compound
The conversion of the amino group of 4-amino-3-bromopyridine to an azide is typically achieved through a diazotization reaction followed by treatment with an azide salt.[2][3]
Experimental Protocol: Synthesis of this compound
-
Diazotization: Dissolve 4-amino-3-bromopyridine in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring. Maintain the temperature below 5°C.
-
Azidation: In a separate flask, dissolve sodium azide in water and cool to 0-5°C. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous stirring is essential, and the temperature must be kept below 5°C.
-
Reaction: Allow the reaction to proceed at low temperature for a specified time, monitoring for the cessation of gas evolution.
-
Workup and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure at low temperature to obtain the crude this compound. Further purification can be achieved by careful column chromatography on silica gel.
Safety is paramount when working with azides. Organic azides are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock.[4][5][6][7]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic and Physicochemical Properties
The following table summarizes the anticipated properties of this compound, extrapolated from known data for related compounds and the characteristic spectroscopic signatures of its functional groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | ~211.01 g/mol |
| Appearance | Expected to be a crystalline solid, possibly colorless to pale yellow. |
| UV-Vis Absorption | An absorption maximum (λmax) is anticipated in the UV region, likely between 250-300 nm, characteristic of substituted pyridines and aryl azides. The exact position will be influenced by the electronic effects of the bromo and azido groups. |
| Infrared (IR) Spectrum | A strong, characteristic asymmetric stretching vibration for the azide group (N₃) is expected around 2100-2150 cm⁻¹. Other significant peaks would correspond to C-H, C=C, and C=N stretching and bending modes of the substituted pyridine ring. |
| ¹H NMR Spectrum | Three distinct signals in the aromatic region are expected, corresponding to the protons at the 2, 5, and 6 positions of the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and azido substituents. |
| ¹³C NMR Spectrum | Five signals are anticipated for the pyridine ring carbons. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the azide group will also show a characteristic chemical shift. |
| Mass Spectrum | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks of nearly equal intensity). A prominent fragment ion corresponding to the loss of N₂ (M-28) is also expected. |
The Core Photochemistry: Generation and Reactivity of 3-Bromo-4-pyridylnitrene
The central event in the photochemistry of this compound is the generation of the highly reactive 3-bromo-4-pyridylnitrene intermediate.
Photogeneration of the Nitrene
Upon absorption of UV radiation, this compound is promoted to an electronically excited state. This excited molecule rapidly undergoes extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to yield the corresponding pyridylnitrene. This initial photoproduct is the singlet nitrene, a species with a vacant p-orbital and a pair of electrons in an sp²-hybridized orbital on the nitrogen atom.
Singlet vs. Triplet Nitrenes and the Role of the Bromine Substituent
The initially formed singlet nitrene is a high-energy, short-lived species. It can undergo several competing processes:
-
Direct Reaction: The singlet nitrene can react directly with substrates in its vicinity.
-
Intersystem Crossing (ISC): It can undergo a spin-inversion process known as intersystem crossing to form the more stable triplet nitrene. The triplet state is a diradical, with two unpaired electrons in different orbitals on the nitrogen atom.
Studies on 4-azidopyridine-1-oxide have shown that photolysis predominantly leads to the triplet nitrene, indicating that intersystem crossing is a very efficient process.[8][9] For 3-bromo-4-pyridylnitrene, the presence of the bromine atom, a heavy atom, is expected to further enhance the rate of intersystem crossing due to increased spin-orbit coupling.
Predicted Reaction Pathways
The reactivity of the generated nitrene will be dictated by its spin state and the surrounding environment.
-
Singlet Nitrene Reactivity: Singlet nitrenes typically undergo concerted reactions, such as insertion into C-H and O-H bonds, and stereospecific addition to double bonds to form aziridines. Due to the expected rapid ISC, these pathways might be less significant for 3-bromo-4-pyridylnitrene unless trapping agents are present in high concentrations.
-
Triplet Nitrene Reactivity: The triplet nitrene, being a diradical, exhibits radical-type reactivity. Its primary reactions are expected to include:
-
Hydrogen Abstraction: Abstraction of hydrogen atoms from solvent or substrate molecules to form a radical pair, which can then combine.
-
Dimerization: In the absence of other reactive species, the triplet nitrene can dimerize to form the corresponding azo compound, 3,3'-dibromo-4,4'-azopyridine.
-
Reaction with Radicals or O₂: The triplet nitrene can react with other radical species or molecular oxygen.
-
The electron-withdrawing inductive effect of the bromine atom is likely to influence the electrophilicity of the nitrene, potentially affecting its reactivity in insertion and addition reactions.
Diagram of Photochemical Pathways
Caption: Photochemical generation and subsequent reaction pathways of 3-bromo-4-pyridylnitrene.
Experimental Workflows for Characterization
To experimentally validate the predicted photochemical properties of this compound, a series of well-defined experiments are necessary.
Steady-State Photolysis and Product Analysis
This experiment aims to identify the stable end-products of the photolysis of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a photochemically inert solvent (e.g., acetonitrile, cyclohexane). Degas the solution with nitrogen or argon to remove oxygen, which can quench the triplet nitrene.
-
Irradiation: Irradiate the solution with a suitable UV lamp (e.g., a mercury lamp with appropriate filters to select a specific wavelength). Maintain a constant temperature during irradiation.
-
Monitoring: Monitor the progress of the photolysis by UV-Vis spectroscopy, observing the decrease in the absorbance of the starting material.
-
Product Analysis: After significant conversion, analyze the reaction mixture using:
-
High-Performance Liquid Chromatography (HPLC): To separate the photoproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the separated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the major products after isolation.
-
Transient Absorption Spectroscopy
This technique is crucial for the direct detection and characterization of the short-lived nitrene intermediate.[10][11][12][13]
Protocol:
-
Instrumentation: Utilize a pump-probe transient absorption spectrometer. The pump pulse (typically a nanosecond or picosecond laser) excites the sample, and a time-delayed probe pulse measures the change in absorbance.
-
Sample Preparation: Prepare a degassed solution of this compound in a suitable solvent.
-
Data Acquisition: Excite the sample with a UV laser pulse and record the transient absorption spectra at various time delays after the pump pulse.
-
Data Analysis: Analyze the transient spectra to identify the absorption bands of the intermediate species. The decay kinetics of these bands provide information about the lifetime of the nitrene. Quenching experiments with specific reagents (e.g., oxygen for triplet states) can help to assign the observed transient to the singlet or triplet nitrene.
Diagram of Transient Absorption Spectroscopy Workflow
Caption: Simplified workflow for a transient absorption spectroscopy experiment.
Quantum Yield Determination
The quantum yield (Φ) of photodecomposition measures the efficiency of the photochemical process. It is the ratio of the number of molecules that react to the number of photons absorbed.
Protocol (Relative Method using a Chemical Actinometer):
-
Actinometer Selection: Choose a well-characterized chemical actinometer that absorbs in the same spectral region as this compound (e.g., ferrioxalate).
-
Sample and Actinometer Preparation: Prepare solutions of the sample and the actinometer with similar absorbances at the irradiation wavelength.
-
Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, and irradiation time).
-
Analysis:
-
For the sample, determine the change in concentration of this compound using UV-Vis spectroscopy or HPLC.
-
For the actinometer, perform the necessary chemical treatment and measure the absorbance of the resulting colored product to determine the number of photons absorbed.
-
-
Calculation: Calculate the quantum yield of the sample relative to the known quantum yield of the actinometer.
Safety Precautions for Handling this compound
Organic azides are energetic compounds and must be handled with appropriate safety measures.
-
Explosion Hazard: Avoid heat, friction, shock, and static discharge. Small-scale reactions are recommended. Use a blast shield.[4][5][6][7]
-
Toxicity: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation and skin contact.[4][6]
-
Incompatible Materials: Avoid contact with strong acids (can form highly explosive and toxic hydrazoic acid), strong oxidizing agents, and heavy metals (can form highly sensitive metal azides). Do not use metal spatulas for handling.[4]
-
Storage: Store in a cool, dark place, away from incompatible materials.
-
Disposal: Quench any residual azide before disposal according to institutional guidelines.
Conclusion
While direct experimental data on this compound is not yet available, this technical guide provides a robust framework for its synthesis, characterization, and the exploration of its photochemical properties. Based on the well-established chemistry of related azidopyridines, it is predicted that this compound will serve as a valuable precursor to the 3-bromo-4-pyridylnitrene, a highly reactive intermediate with significant potential in various fields of chemical research. The experimental protocols outlined herein offer a clear path for researchers to safely and effectively investigate this promising molecule. The interplay of the pyridine nitrogen and the bromine substituent on the reactivity of the photogenerated nitrene presents an exciting avenue for future research.
References
-
Hostetler, K. J., Crabtree, K. N., & Poole, J. S. (2006). The photochemistry of 4-azidopyridine-1-oxide. The Journal of Organic Chemistry, 71(24), 9023–9029. [Link]
- Gritsan, N. P., & Platz, M. S. (2006). The Photochemistry of Aryl Azides. Advances in Physical Organic Chemistry, 41, 255-318.
- Goez, M. (2014). Photochemical and Photophysical Properties of Azides. CRC Handbook of Organic Photochemistry and Photobiology, Third Edition.
-
Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. [Link]
-
Burdzinski, G. T., & Platz, M. S. (2009). Nitrene chemistry: new pathways for C–H amination. Organic & Biomolecular Chemistry, 7(23), 4823–4838. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
PubChem. 3-Bromopyridine. [Link]
-
PubChem. 4-Aminopyridine. [Link]
-
Hostetler, K. J., Crabtree, K. N., & Poole, J. S. (2006). The photochemistry of 4-azidopyridine-1-oxide. PubMed. [Link]
-
Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 106-109. [Link]
- Wasielewski, M. R. (2006). Femtosecond transient absorption spectroscopy. Photosynthesis Research, 87(2), 257-268.
-
Stanford University. Information on Azide Compounds. [Link]
-
The Journal of Organic Chemistry. The Photochemistry of 4-Azidopyridine-1-oxide. [Link]
-
National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
Northwestern University. Intramolecular Energy Transfer within Butadiyne-Linked Chlorophyll and Porphyrin Dimer-Faced, Self-Assembled Prisms. [Link]
-
University of Victoria. Azides. [Link]
-
PubChem. 4-Bromobiphenyl. [Link]
-
University of Victoria. Azides. [Link]
-
MDPI. Ultraviolet Transient Absorption Spectrometer with Sub-20-fs Time Resolution. [Link]
-
ResearchGate. Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. [Link]
-
Macmillan Group - Princeton University. Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/2020-02-20-JACS-Transient-Absorption-Spectroscopy-Offers-Mechanistic-Insights-for-an-Iridium_Nickel-Catalyzed-C-O-Coupling.pdf]([Link] Macmillan/files/2020-02-20-JACS-Transient-Absorption-Spectroscopy-Offers-Mechanistic-Insights-for-an-Iridium_Nickel-Catalyzed-C-O-Coupling.pdf)
-
Versatile Synthon. Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. [Link]
-
Transient infrared spectroscopy: a new approach to investigate valence tautomerism. [Link]
- Porta, A., & Protti, S. (2020). Photochemical Access to Four Membered Heterocycles. Thieme Chemistry.
-
Organic Chemistry Portal. Diazotisation. [Link]
Sources
- 1. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Pinning Down Small Populations of Photoinduced Intermediates Using Transient Absorption Spectroscopy and Time-Dependent Density Functional Theory Difference Spectra to Provide Mechanistic Insight into Controlling Pyridine Azo Dynamics with Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 12. mdpi.com [mdpi.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
understanding the reactivity of the azido group in 4-azido-3-bromopyridine
The following technical guide details the reactivity, synthesis, and application of 4-azido-3-bromopyridine , a high-value bifunctional scaffold in medicinal chemistry.
Executive Summary
This compound represents a "privileged scaffold" in drug discovery due to its dense, orthogonal functionality. It combines an electrophilic handle (C3-Bromide) with a versatile nitrogenous precursor (C4-Azide) on an electron-deficient pyridine core. This guide outlines the specific reactivity profiles of this molecule, enabling researchers to exploit it for:
-
Photoaffinity Labeling (PAL): Mapping drug binding sites via nitrene generation.
-
Fragment-Based Drug Discovery (FBDD): Rapid library generation via Click Chemistry (CuAAC).
-
Heterocycle Synthesis: Accessing fused systems like pyrrolopyridines and dehydroazepines.
Safety Protocol: Energetic Materials
CRITICAL WARNING: As a low-molecular-weight organic azide, this compound poses a potential explosion hazard.
-
C/N Ratio Rule: The safety of organic azides is roughly estimated by the equation
.-
For this compound (
): . -
Status: HIGH ENERGY / UNSTABLE. The ratio is significantly below 3.
-
-
Handling Protocols:
-
Never concentrate reaction mixtures to dryness. Store as a solution.
-
Shielding: Use blast shields during synthesis and photolysis.
-
Light Protection: The compound is photosensitive; handle under amber light to prevent premature nitrene formation.
-
Synthesis Strategy
While direct nucleophilic aromatic substitution (
Protocol: Diazotization-Azidation (Sandmeyer-type)
This method avoids the use of unstable 4-halo-3-bromopyridine precursors.
-
Dissolution: Dissolve 4-amino-3-bromopyridine (1.0 eq) in 10% aqueous
at 0°C. -
Diazotization: Add
(1.2 eq) dropwise, maintaining temperature . Stir for 30 min. -
Azidation: Add
(1.5 eq) slowly (gas evolution: ). -
Workup: Extract with
or . Do not distill. Use the crude solution for subsequent steps or purify via rapid column chromatography in the dark.
Reactivity Profile A: The Azide Group (C4)
The C4-azide is the primary vector for diversification. Its reactivity is modulated by the electron-withdrawing nature of the pyridine ring.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The formation of 1,4-disubstituted 1,2,3-triazoles is the most common application.[1]
-
Mechanism: The electron-deficient pyridine ring makes the azide more electrophilic, potentially accelerating the reaction compared to phenyl azides.
-
Selectivity: Strictly regioselective for the 1,4-isomer.
Experimental Protocol (CuAAC):
| Component | Equivalents | Notes |
|---|---|---|
| This compound | 1.0 | Substrate |
| Terminal Alkyne | 1.1 | Diversity element |
|
Procedure: Stir at RT for 2–12 h. Monitor by TLC. Precipitate product with water or extract with EtOAc.
Photochemical Nitrene Generation
Irradiation (
-
Pathway A (Intersystem Crossing): Relaxes to the triplet nitrene (
), which acts as a diradical for C-H insertion (Photoaffinity Labeling). -
Pathway B (Ring Expansion): The singlet nitrene can rearrange into a ketenimine ylide (1,2-didehydroazepine) via a benzazirine-like intermediate. This is critical for trapping nucleophiles (e.g., amines) to form azepines.
Reactivity Profile B: The Bromide Group (C3)
The C3-bromide allows for cross-coupling. However, azides can poison Pd-catalysts by coordinating to the metal center.
Palladium Cross-Coupling Compatibility
To couple the bromide in the presence of the azide, specific conditions are required to prevent azide decomposition (Staudinger-like side reactions with phosphine ligands) or catalyst deactivation.
-
Recommended Ligands: Biaryl phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) are preferred over simple
. -
Temperature Limit: Keep reactions
to prevent thermal decomposition of the azide.
Protocol: Suzuki-Miyaura Coupling
-
Catalyst:
(5 mol%). -
Base:
(3.0 eq). -
Boronic Acid:
(1.5 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Conditions: 60°C, 4 hours.
Visualization: Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent reactivity flowchart for this compound, highlighting orthogonal C3/C4 functionalization.
Dual Reactivity: Tandem Cyclization
The proximity of the C3-bromo and C4-azido groups allows for the construction of fused heterocycles.
Workflow: Synthesis of Pyrrolopyridines (Aza-Indoles)
-
Step 1 (Sonogashira): React C3-Br with a terminal alkyne to install a C3-alkynyl group.
-
Step 2 (Thermal Cyclization): Heat the resulting 3-alkynyl-4-azidopyridine. The azide decomposes to a nitrene, which inserts into the adjacent alkyne to form the pyrrolo[3,2-c]pyridine core.
Figure 2: Tandem workflow for converting the scaffold into fused pyrrolopyridines.
References
-
Synthesis via Diazotization: ChemicalBook. "4-Amino-3-bromopyridine Synthesis and Properties."
-
Click Chemistry Protocols: Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001.
-
Photolysis of Azidopyridines: Platz, M. S. "Photochemistry of Azides: The Azide/Nitrene Interface." Chemical Reviews, 2013.
-
Pd-Coupling with Azides: Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Azides." Journal of the American Chemical Society, 2010.
-
Staudinger Reduction Mechanism: Gololobov, Y. G. "The Staudinger Reaction."[2][3][4] Tetrahedron, 1981.
Sources
Exploring the Electrophilicity of the Pyridine Ring in 4-Azido-3-bromopyridine
The following technical guide explores the electronic structure, synthesis, and reactivity of 4-azido-3-bromopyridine , a bifunctional heterocyclic scaffold. This analysis focuses on the electrophilic nature of the pyridine ring and its substituents, providing a roadmap for its application in medicinal chemistry and chemical biology.
A Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
This compound (CAS: 282102-04-9) represents a "privileged" scaffold in drug discovery due to its high density of functional handles. It combines the electron-deficient nature of the pyridine core with two orthogonal reactive sites: a bromine atom at C3 (amenable to cross-coupling) and an azide group at C4 (a precursor to high-energy electrophilic nitrenes or a partner in bioorthogonal "click" chemistry).
This guide dissects the electrophilicity of the pyridine ring , analyzing how the interplay between the 3-bromo and 4-azido substituents activates the core for specific nucleophilic interactions, while simultaneously enabling site-selective functionalization.
Electronic Structure & Ring Electrophilicity
The reactivity of this compound is dictated by the synergistic electron-withdrawing effects of the ring nitrogen and the substituents.
The Pyridine Core
The pyridine ring is inherently electron-deficient (
Substituent Effects
-
3-Bromo Group (-I Effect): The bromine atom exerts a strong inductive electron-withdrawing effect (-I). Positioned at C3, it deactivates the ring towards electrophilic attack but activates the ring towards nucleophilic attack. It specifically enhances the electrophilicity of the adjacent C2 and C4 positions.
-
4-Azido Group (-I / +R Effect): The azide group is complex. Inductively, it is electron-withdrawing (-I), further depleting ring electron density. However, it can also donate electron density via resonance (+R) into the ring. In the ground state of 4-azidopyridine, the electron-withdrawing nature typically dominates, making the C4 position a potential site for nucleophilic displacement (
), although the azide is often the desired warhead.
The "Electrophilic" Nitrene
Upon photolysis or thermolysis, the 4-azido group extrudes
Synthesis Protocol
The synthesis relies on Nucleophilic Aromatic Substitution (
Protocol: Azidation of 3-Bromo-4-chloropyridine
Objective: Install the azide group at C4 by displacing a chloride leaving group.
Reagents:
-
3-Bromo-4-chloropyridine (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
) -
Temperature: 60–80 °C
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-bromo-4-chloropyridine in anhydrous DMF (0.5 M concentration).
-
Azide Addition: CAUTION. Add sodium azide slowly to the stirring solution. Note: Azides are shock-sensitive; use a safety shield.
-
Reaction: Heat the mixture to 70 °C for 4–6 hours. Monitor by TLC or LC-MS. The product (4-azido) is less polar than the starting material.
-
Workup: Cool to room temperature. Pour into ice-water. The product often precipitates.
-
Isolation: Filter the solid or extract with Ethyl Acetate. Wash organic layers with water and brine to remove DMF. Dry over
and concentrate. -
Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc). Avoid heating the dry solid above 90 °C to prevent decomposition.
Safety Note: Organic azides with a
ratio < 3 are potentially explosive. This compound () has a ratio of , indicating high energy . Store in the dark at -20 °C.
Reactivity Profile & Applications
The utility of this scaffold lies in its ability to undergo orthogonal reactions.
Pathway A: Palladium-Catalyzed Cross-Coupling (C3 Functionalization)
The 3-bromo position allows for Suzuki-Miyaura or Stille couplings.
-
Challenge: Phosphine ligands (e.g.,
) used in Pd-catalysis can react with the azide (Staudinger reaction) to form iminophosphoranes. -
Solution: Use phosphine-free catalysts (e.g.,
/ DABCO) or sterically bulky biaryl phosphines (e.g., XPhos) that react slower with azides than the oxidative addition rate. -
Mechanism: The oxidative addition of Pd(0) occurs at the C3-Br bond. The electron-deficient ring facilitates this step.
Pathway B: Photoaffinity Labeling (C4 Activation)
Used in chemical biology to map drug binding sites.
-
Binding: The pyridine derivative binds to a target protein.
-
Activation: UV irradiation (300–360 nm) triggers
loss. -
Insertion: The resulting singlet nitrene (electrophile) inserts into nearby C-H or N-H bonds of the protein, forming a covalent cross-link.
Pathway C: Ring Expansion (The Electrophilic Ring)
A unique feature of 4-azidopyridines is the formation of 1,2,4,6-azacycloheptatetraene upon photolysis in nucleophilic media. The nitrene nitrogen attacks the C3 ring carbon, expanding the ring. This expanded intermediate is highly electrophilic and traps nucleophiles (e.g., amines, water).
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent reactivity of the this compound scaffold, highlighting the competition between cross-coupling and nitrene formation.
Figure 1: Divergent reaction pathways for this compound. Path A utilizes the C3-Br electrophile; Path B utilizes the C4-Azide derived electrophile.
Quantitative Data: Reactivity Comparison
The following table summarizes the electrophilic susceptibility of the ring positions based on substituent effects.
| Ring Position | Electronic Influence | Reactivity Mode | Preferred Reaction |
| C2 ( | Activated by N (-I, -M) and Br (-I) | High Electrophilicity | Nucleophilic addition (Chichibabin) or |
| C3 ( | Bearing Bromine | Electrophilic Site | Oxidative Addition (Pd), Metal-Halogen Exchange (Li). |
| C4 ( | Bearing Azide | Activated by N (-I, -M) | Nitrene Generation (Photolysis) or |
| C6 ( | Activated by N | Moderate Electrophilicity | Similar to C2, but less sterically hindered than C2 (due to C3-Br). |
Experimental Protocol: Suzuki Coupling of this compound[2]
This protocol demonstrates how to utilize the bromine handle while preserving the sensitive azide group.
Reagents:
-
This compound (1.0 eq)[2]
-
Aryl Boronic Acid (1.2 eq)
- (5 mol%) - Note: dppf is a bidentate ligand that minimizes Staudinger reduction.
- (2.0 eq)
-
Dioxane/Water (4:1)
Procedure:
-
Degassing: Sparge the solvent mixture (Dioxane/
) with argon for 15 minutes to remove oxygen. -
Assembly: In a sealed tube, combine the pyridine substrate, boronic acid, base, and catalyst.
-
Heating: Heat to 80 °C for 2–4 hours. Do not overheat, as thermal decomposition of the azide can occur >100 °C.
-
Monitoring: Check for the disappearance of the bromide. The azide peak (~2130
in IR) should remain intact. -
Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.
-
Result: A C3-arylated 4-azidopyridine, ready for photoaffinity labeling studies.
References
-
Direct One-Pot Synthesis of Primary 4-Amino-2,3-diarylquinolines via Suzuki-Miyaura Cross-Coupling . National Institutes of Health (PMC). Available at: [Link]
-
4-Azidopyridine: Chemical Properties and Structure . PubChem. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
Sources
Technical Guide: Solubility and Handling of 4-Azido-3-Bromopyridine
Executive Summary
Compound Identity: 4-Azido-3-bromopyridine (CAS: Non-standard/Specialty) Hazard Class: High-Energy Organic Azide / Photosensitive Primary Application: Photoaffinity labeling, "Click" chemistry (CuAAC), Nitrene precursor.
This technical guide provides a rigorous operational framework for the safe handling, solubilization, and storage of This compound . Due to the high nitrogen content relative to carbon, this compound exhibits significant energetic potential. This document prioritizes safety protocols derived from the "Sharpless Rules" for organic azides and standard operating procedures for high-energy nitrogen heterocycles.
Part 1: Physicochemical & Safety Profile
Structural Analysis & Energetic Potential
The safety of organic azides is governed by their Carbon-to-Nitrogen (C/N) ratio. This metric determines the thermodynamic stability and the potential for explosive decomposition.
Formula:
The Safety Equation (Equation of State for Azides):
-
Calculation:
Interpretation:
-
Ratio < 1: Unstable/Explosive (Do not isolate).
-
Ratio 1 – 3: Borderline Stable. Can be isolated but requires cold storage, light protection, and must never be concentrated to dryness if the mass exceeds minimal scales (e.g., < 500 mg).
-
Ratio > 3: Generally stable (e.g., nonyl azide).
Verdict: this compound (Ratio 1.25) is a High-Energy Compound . It falls into the "Handle with Extreme Caution" category.[2]
Predicted Solubility Profile
Experimental data for this specific isomer is sparse; the following profile is derived from structural analogs (3-bromopyridine and 4-azidopyridine).
| Solvent System | Solubility Rating | Application Context |
| DMSO / DMF | Excellent (>50 mM) | Preferred for stock solutions and biological assays. |
| Dichloromethane (DCM) | Good (>25 mM) | Standard for synthetic workups. Warning: Avoid rotary evaporation.[1] |
| Methanol / Ethanol | Moderate | Use for transfers; protic solvents may accelerate degradation over time. |
| Water / PBS (pH 7.4) | Poor (<1 mM) | Requires organic co-solvent (DMSO) for aqueous dilution. |
| Acidic Water | Moderate | Soluble due to pyridine protonation, but unsafe . Acid increases risk of hydrazoic acid ( |
Part 2: Safety & Handling Protocols
The "Cold Chain" Handling Workflow
Because of the C/N ratio of 1.25, thermal stability is the primary risk factor. The compound should be treated as a "cold-chain" reagent.
Figure 1: Thermal and atmospheric control workflow to prevent degradation and condensation-induced hydrolysis.
Critical Handling Precautions
-
No Metal Spatulas: Azides can react with transition metals (Cu, Pb) to form heavy metal azides, which are primary explosives. Use Teflon, ceramic, or plastic spatulas only.
-
Light Exclusion: The azido group is a photo-trigger. Exposure to ambient UV/blue light will photolyze the azide into a nitrene (
), leading to rapid degradation and polymerization.-
Protocol: Wrap all vials in aluminum foil or use amber glassware. Work under yellow light if possible.
-
-
Concentration Limits:
-
NEVER concentrate solutions of this compound to dryness using a rotary evaporator if the mass exceeds 200 mg. The heat + friction + concentration effect can trigger detonation.[2]
-
Alternative: Use a stream of nitrogen gas to evaporate solvent gently, or use the solution directly.
-
Part 3: Experimental Protocols
Preparation of Stock Solution (50 mM in DMSO)
Target: Create a stable stock for biological application (e.g., photo-crosslinking).
Materials:
-
This compound (Solid)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Amber glass vial (Screw cap with PTFE liner)
-
Plastic spatula[2]
Procedure:
-
Equilibration: Remove the source vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) to prevent water condensation on the cold solid.
-
Weighing: Place the amber vial on the balance. Use an anti-static gun to discharge static (powders often fly). Using a plastic spatula , weigh the required amount (e.g., 10 mg).
-
Calculation:
. -
Volume:
.
-
-
Solvation: Add the calculated volume of anhydrous DMSO directly to the vial.
-
Mixing: Cap tightly. Invert gently. Do not sonicate unless absolutely necessary, and only in short bursts with an ice bath. Sonic energy generates localized hot spots.
-
Storage: Aliquot into small volumes (single-use) to avoid freeze-thaw cycles. Store at -80°C.
Waste Disposal & Quenching
Warning: Never pour azide solutions down the drain.[3] Reaction with copper/lead plumbing creates explosive metal azides.
Quenching Protocol (The Staudinger Method): Before disposal, the high-energy azide group should be reduced to a safe amine.
-
Collect azide waste in a dedicated bottle labeled "Azide Waste - DO NOT ACIDIFY".
-
Add Triphenylphosphine (
) in excess (1.5 equivalents relative to estimated azide). -
Allow to stir for 2 hours at room temperature. The
reduces the azide to an amine (Staudinger reduction), releasing nitrogen gas ( ). -
The resulting mixture is now an organic amine waste and can be disposed of via standard halogenated/non-halogenated waste streams depending on the solvent.
Part 4: Application Logic (Mechanism of Action)
The utility of this compound lies in its bifunctionality. The bromine allows for structural attachment (via cross-coupling), while the azide serves as the "warhead."
Figure 2: Divergent reaction pathways. The compound acts as a bio-orthogonal handle (left) or a photoaffinity probe (right).
References
-
Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition, 44(32), 5188-5240. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021. Link
-
UC Santa Cruz. (n.d.). Synthesizing, Purifying, and Handling Organic Azides. EH&S Laboratory Safety Fact Sheet. Link
- Keicher, T., & Löbbecke, S. (2018). Organic Azides. In: Klapötke T. (eds) High Energy Density Materials. Structure and Bonding, vol 125. Springer.
Sources
A Theoretical-Practical Guide to the Molecular Orbitals of 4-azido-3-bromopyridine: A Computational Chemistry Workflow
Abstract
This technical guide provides a comprehensive, step-by-step workflow for the theoretical calculation and analysis of the molecular orbitals of 4-azido-3-bromopyridine. In the absence of extensive experimental data for this specific molecule, this document serves as a practical protocol for researchers, scientists, and drug development professionals to predict its electronic structure and reactivity. The methodologies outlined herein are grounded in established quantum chemical principles and leverage Density Functional Theory (DFT) to elucidate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. This guide emphasizes the rationale behind the choice of computational methods and basis sets, ensuring a robust and scientifically sound approach to the in-silico investigation of novel or under-characterized molecules.
Introduction: The Scientific Rationale for Investigating this compound
The pyridine scaffold is a ubiquitous feature in pharmaceuticals and functional materials. The introduction of an azido group and a bromine atom to this core structure in this compound suggests a molecule of significant chemical interest. The azido group is a versatile functional handle, notably employed in "click chemistry" for bioconjugation and as a photoaffinity label for target identification in drug discovery.[1][2] The bromine atom, a halogen, can participate in halogen bonding and other non-covalent interactions, influencing molecular self-assembly and receptor binding.[3]
Understanding the molecular orbitals of this compound is paramount to predicting its reactivity, stability, and potential applications. The spatial distribution and energy levels of the HOMO and LUMO, in particular, govern the molecule's behavior as an electron donor or acceptor, providing insights into its susceptibility to nucleophilic or electrophilic attack.[4][5] The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's kinetic stability and electronic excitation properties.[4] Furthermore, the electrostatic potential (ESP) map reveals the charge distribution across the molecule, highlighting regions prone to electrostatic interactions.[6][7]
This guide will walk through the process of performing these theoretical calculations, providing a foundational understanding for further in-silico and experimental studies.
Foundational Theory: Selecting the Right Computational Tools
The accuracy of quantum chemical calculations is contingent upon the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT) vs. Hartree-Fock (HF)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium to large-sized molecules.[8] Unlike the Hartree-Fock (HF) method, which approximates the electron-electron repulsion by considering each electron in the average field of all others, DFT includes electron correlation effects through an exchange-correlation functional. This makes DFT generally more accurate than HF for many molecular properties, especially for systems with significant electron correlation. While HF is computationally less demanding, its neglect of electron correlation can lead to less accurate predictions of electronic properties.[9]
For this compound, with its mix of aromatic, halogen, and nitrogen-rich functionalities, DFT is the recommended approach. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice that often provides a good balance of accuracy and computational efficiency for organic molecules.[10][11] Studies have shown its utility in calculating the geometric and electronic properties of various nitrogen-containing heterocycles and substituted aromatics.[12][13]
Choosing an Appropriate Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For a molecule containing nitrogen and bromine, a Pople-style basis set such as 6-31G(d,p) is a suitable starting point. This basis set describes the core and valence electrons with a reasonable number of functions and includes polarization functions ('d' on heavy atoms and 'p' on hydrogens) to account for the non-spherical nature of electron density in molecules. For more accurate calculations, especially for the bromine atom, a larger basis set like 6-311G(d,p) or one specifically designed for heavier elements could be employed.[14]
Table 1: Rationale for Computational Method and Basis Set Selection
| Component | Selection | Justification |
| Theoretical Method | Density Functional Theory (DFT) | Includes electron correlation, providing higher accuracy for electronic properties compared to Hartree-Fock. |
| Functional | B3LYP | A widely-used hybrid functional offering a good balance of accuracy and computational cost for organic molecules.[10][11] |
| Basis Set | 6-31G(d,p) | A good starting point that provides a reasonable description of electron density and includes polarization functions necessary for accurate geometries and electronic properties. |
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to calculate and analyze the molecular orbitals of this compound using a typical quantum chemistry software package like Gaussian, ORCA, or GAMESS.
Step 1: Molecular Geometry Construction
The first step is to build the 3D structure of this compound. This can be done using a molecule builder and editor such as Avogadro or GaussView. It is crucial to start with a reasonable initial geometry.
Step 2: Geometry Optimization
The initial structure must be optimized to find the lowest energy conformation on the potential energy surface. This is a critical step as the accuracy of all subsequent calculations depends on having a correctly optimized geometry.
Protocol for Geometry Optimization:
-
Input File Preparation: Create an input file specifying the coordinates of the atoms, the chosen theoretical method (B3LYP), and basis set (6-31G(d,p)).
-
Job Type: Specify the calculation type as "Geometry Optimization".
-
Execution: Run the calculation using the chosen software package.
-
Verification: Upon completion, it is essential to perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[15][16]
Step 3: Molecular Orbital Calculation
Once the geometry is optimized, the molecular orbitals can be calculated. This is typically done as a "single-point energy" calculation on the optimized geometry.
Protocol for Molecular Orbital Calculation:
-
Input File Preparation: Use the optimized coordinates from the previous step.
-
Job Type: Specify the calculation type as "Single Point Energy".
-
Keywords: Include keywords to request the generation of molecular orbital information (e.g., population analysis) and to save the checkpoint file containing the orbital data.
Step 4: Visualization and Analysis
The output of the molecular orbital calculation can be visualized and analyzed using software like GaussView, Avogadro, or VMD.[6][17]
Key Analyses:
-
HOMO and LUMO Visualization: Visualize the 3D shapes of the HOMO and LUMO to understand their spatial distribution. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons.
-
HOMO-LUMO Energy Gap: Calculate the energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity.[4]
-
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution. Red regions indicate areas of negative potential (electron-rich), while blue regions indicate areas of positive potential (electron-poor).[3][18]
Diagram 1: Computational Workflow for Molecular Orbital Analysis
Caption: A flowchart illustrating the key steps in the computational workflow for the theoretical calculation of molecular orbitals.
Predicted Molecular Orbital Properties of this compound
Based on the principles of molecular orbital theory and the known electronic effects of the substituents, we can predict the qualitative features of the molecular orbitals of this compound.
-
HOMO: The HOMO is expected to have significant contributions from the azido group and the pyridine ring's π-system. The lone pairs on the nitrogen atoms of the azido group are likely to be major contributors to the HOMO, making this region susceptible to electrophilic attack.
-
LUMO: The LUMO is anticipated to be a π* orbital of the pyridine ring. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring will likely lower the energy of the LUMO, making the molecule a better electron acceptor.
-
HOMO-LUMO Gap: The presence of the azido and bromo substituents on the pyridine ring is expected to decrease the HOMO-LUMO gap compared to unsubstituted pyridine, suggesting increased reactivity.[19][20]
-
Electrostatic Potential Map: The ESP map is predicted to show a region of negative potential around the azido group and the nitrogen atom of the pyridine ring, reflecting their electron-rich nature. A region of positive potential may be observed on the hydrogen atoms and potentially a region of positive "sigma-hole" on the bromine atom, which is characteristic of halogen bonding donors.
Table 2: Predicted Qualitative Molecular Orbital Properties
| Property | Predicted Characteristics |
| HOMO | Primarily located on the azido group and the pyridine π-system. |
| LUMO | A π* orbital of the pyridine ring, with contributions from the bromo-substituent. |
| HOMO-LUMO Gap | Expected to be smaller than that of unsubstituted pyridine, indicating higher reactivity. |
| Electrostatic Potential | Negative potential around the nitrogen atoms; positive potential around the hydrogen atoms and a potential sigma-hole on the bromine atom. |
Applications and Future Directions
The theoretical calculations described in this guide provide a powerful, cost-effective means to predict the chemical behavior of this compound. These in-silico insights can guide experimental design in several areas:
-
Drug Development: The ESP map and HOMO/LUMO information can inform the design of derivatives with improved binding affinity to biological targets. The azido group's potential for photoaffinity labeling can be further explored to identify protein binding partners.[21][22]
-
Materials Science: Understanding the electronic properties and intermolecular interaction potential (e.g., halogen bonding) can aid in the design of novel organic materials with specific electronic or self-assembly properties.
-
Reaction Chemistry: The molecular orbital analysis can predict the regioselectivity and reactivity of this compound in various chemical reactions, such as cycloadditions involving the azide group.[23]
Future work should focus on performing the detailed calculations outlined in this guide to obtain quantitative data on the molecular orbitals of this compound. These theoretical results can then be correlated with experimental data from techniques such as UV-Vis spectroscopy, cyclic voltammetry, and X-ray crystallography to validate and refine the computational model.
Conclusion
This technical guide has provided a comprehensive and practical framework for the theoretical calculation of the molecular orbitals of this compound. By following the detailed workflow, researchers can gain valuable insights into the electronic structure and reactivity of this and other novel molecules, even in the absence of extensive experimental data. The synergy between computational prediction and experimental validation is crucial for accelerating scientific discovery and innovation in chemistry, drug development, and materials science.
References
-
DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[12][24]triazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
What is the difference between DFT and Hartree-Fock method?. (2022, December 2). BragitOff.com. Retrieved February 8, 2024, from [Link]
-
DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022, January 10). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
A comparison of density functional theory (DFT) methods for estimating the singlet–triplet (S 0–T 1) excitation energies of benzene and polyacenes. (2025, September 11). ResearchGate. Retrieved February 8, 2024, from [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). SciRP.org. Retrieved February 8, 2024, from [Link]
-
Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. (2023, September 13). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. (2017, May 24). Austin Publishing Group. Retrieved February 8, 2024, from [Link]
-
Molecular Orbitals of the Azide Anion (Physical Chemistry). (2021, April 15). YouTube. Retrieved February 8, 2024, from [Link]
-
ACS Sustainable Chemistry & Engineering. (n.d.). American Chemical Society Publications. Retrieved February 8, 2024, from [Link]
-
Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi. (2021, January 23). YouTube. Retrieved February 8, 2024, from [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025, August 10). ResearchGate. Retrieved February 8, 2024, from [Link]
-
6.5. Vibrational Frequencies. (n.d.). ORCA Manual. Retrieved February 8, 2024, from [Link]
-
The electrostatic potential is mapped on the electron density isosurface of azine 1 . All properties were determined with the MP2/6. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. (n.d.). Sci-Hub. Retrieved February 8, 2024, from [Link]
-
A DFT study of the ionization and electron attachment of 2-azido pyridine. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]
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A Comparative Study Between Post-Hartree-Fock Methods and Density Functional Theory in Closed-Shell Aurophilic Attraction. (2025, August 7). ResearchGate. Retrieved February 8, 2024, from [Link]
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Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules?. (2016, September 15). ResearchGate. Retrieved February 8, 2024, from [Link]
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On the photonics of aromatic azide molecules. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola. (2021, March 26). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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On the 6-311G basis set of bromine. (2009, May 1). The Journal of Chemical Physics. Retrieved February 8, 2024, from [Link]
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HOMO inversion as a strategy for improving the light-absorption properties of Fe(II) chromophores. (2017, October 4). RSC Publishing. Retrieved February 8, 2024, from [Link]
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density functional theory - What does B3LYP do well? What does it do badly?. (2021, May 1). Chemistry Stack Exchange. Retrieved February 8, 2024, from [Link]
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GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved February 8, 2024, from [Link]
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Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]
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Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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Electrostatic Potential Maps and Bond Polarity. (2023, January 12). YouTube. Retrieved February 8, 2024, from [Link]
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Gaussian Basis Set for Iodine and Bromine Containing Molecules. (2024, April 3). YouTube. Retrieved February 8, 2024, from [Link]
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Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]
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The calculated HOMO and LUMO energy levels of sixmembered aryl.... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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Comparative B3PW and B3LYP Calculations of ABO 3 (A = Ba, Sr, Pb, Ca; B = Sn, Ti, Zr) Neutral (001) and Polar (111) Surfaces. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
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-
How to Visualize Molecular Orbitals (MOs) from Cube Files in GaussView & VMD. (2025, August 12). YouTube. Retrieved February 8, 2024, from [Link]
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Photoaffinity labelling strategies for mapping the small molecule–protein interactome. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 8, 2024, from [Link]
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2.3: Molecular orbital theory- conjugation and aromaticity. (2022, July 20). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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ORCA Vibrational Frequencies Calculation of Water with ChemCraft Visualisation. (2022, December 9). YouTube. Retrieved February 8, 2024, from [Link]
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GAUSSIAN09w (Molecular orbitals). (2020, July 1). YouTube. Retrieved February 8, 2024, from [Link]
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Assertion of the performance of the B3LYP* functional for the first transition metal row and the G2 test set. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]
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Electrostatic potential maps. (2025, February 15). Proteopedia. Retrieved February 8, 2024, from [Link]
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Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (2017, July 11). Retrieved February 8, 2024, from [Link]
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Tutorial - Quantum Chemistry - Intro to Gaussian Part II. (2020, June 26). School of Chemical Sciences KB. Retrieved February 8, 2024, from [Link]
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5.18. Vibrational Spectroscopy. (n.d.). ORCA Manual. Retrieved February 8, 2024, from [Link]
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MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. (n.d.). Retrieved February 8, 2024, from [Link]
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Ion. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
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How to set up ORCA 6 calculations - A Beginner's Guide. (2025, December 31). YouTube. Retrieved February 8, 2024, from [Link]
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The Dual Nature of Substituted Azidopyridines: Dynamic Scaffolds for Chemical Biology and Drug Discovery
Executive Summary
Substituted azidopyridines represent a unique class of nitrogen heterocycles that occupy a "superposition" in medicinal chemistry. They function simultaneously as high-energy photoaffinity probes for target validation and as dynamic precursors to pharmacologically active fused tetrazoles. Their biological activity is governed by a critical azide-tetrazole equilibrium , a phenomenon that allows these molecules to switch between a reactive linear azide form (favored in non-polar environments) and a stable fused tetrazolo[1,5-a]pyridine scaffold (favored in polar biological media).
This technical guide dissects the mechanistic behavior, synthesis, and biological applications of substituted azidopyridines. It is designed for medicinal chemists and chemical biologists seeking to leverage these scaffolds for proteomic profiling (activity-based protein profiling, ABPP) or fragment-based drug discovery (FBDD) .
Chemical Architecture: The Azide-Tetrazole Equilibrium
The defining feature of 2-azidopyridines is their valence tautomerism. Unlike phenyl azides, which are static, 2-azidopyridines exist in a dynamic equilibrium with tetrazolo[1,5-a]pyridines. This equilibrium dictates their reactivity and biological interaction.
Thermodynamic Drivers
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -NO₂, -CF₃) destabilize the electron-rich tetrazole ring, shifting the equilibrium toward the azide form. Conversely, electron-donating groups (EDGs) stabilize the tetrazole form.
-
Solvent Effects:
-
Non-polar solvents (CDCl₃, Toluene): Favor the azide tautomer (lower dipole moment).
-
Polar/Protic solvents (DMSO, H₂O): Favor the tetrazole tautomer (higher dipole moment).
-
Implication for Drug Design: In an aqueous biological environment (cytosol/plasma), the compound likely exists predominantly as the fused tetrazole. However, if the target binding pocket is hydrophobic, the molecule may isomerize to the azide form to bind, effectively "shape-shifting" to fit the target.
Visualization of Tautomeric Flux
The following diagram illustrates the equilibrium and the subsequent divergent reaction pathways (Click Chemistry vs. Photoactivation).
Figure 1: The dynamic equilibrium of 2-azidopyridines dictates their fate. In biological media, the tetrazole often dominates, but the azide is required for photoactivation and click chemistry.
Functional Applications in Chemical Biology[1][2][3][4]
Photoaffinity Labeling (PAL)
Substituted azidopyridines (specifically 3- and 4-azido variants, and 2-azido variants under specific conditions) serve as photoaffinity labels to map drug binding sites.
-
Mechanism: Upon UV irradiation (typically 254–365 nm), the azide moiety extrudes nitrogen (N₂) to form a singlet nitrene .
-
Fate of the Nitrene:
-
Direct Insertion: The nitrene inserts into neighboring C-H or N-H bonds of the target protein, creating a covalent cross-link.
-
Ring Expansion (The Trap): A common side reaction for aryl nitrenes is ring expansion to form a dehydroazepine intermediate. This electrophile can then react with nucleophiles (e.g., Lysine amines) on the protein surface. This is distinct from direct insertion and targets nucleophilic residues rather than the hydrophobic core.
-
Bioorthogonal Synthesis (Click Chemistry)
Despite the equilibrium favoring the tetrazole in polar solvents, the Curtius rearrangement-like reactivity allows 2-azidopyridines to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The presence of Cu(I) and an alkyne siphons the trace amount of azide tautomer into the irreversible formation of a 1,2,3-triazole.
-
Utility: This allows researchers to synthesize libraries of pyridyl-triazoles directly in aqueous media, screening for enzyme inhibitors where the triazole mimics an amide bond.
Therapeutic Potential and Biological Activity[5][6][7][8]
Antimicrobial Activity
Research indicates that the tetrazolo[1,5-a]pyridine form is often the pharmacophore responsible for antimicrobial activity.[1]
-
Targets: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
SAR Insight: Electron-withdrawing substituents (e.g., -CF₃, -Cl) at the 6- or 8-position of the tetrazolo-ring enhance lipophilicity and membrane permeability, often increasing potency (MIC values in the low µg/mL range).
Anticancer Activity (Kinase Inhibition)
Azidopyridines are frequently explored as precursors to kinase inhibitors. The fused nitrogen systems mimic the adenine core of ATP.
-
Example: 8-substituted tetrazolo[1,5-a]pyridines have shown antiproliferative activity against leukemia cell lines (e.g., L1210).[2] The mechanism involves competitive inhibition of ATP binding sites in proliferative kinases.
Antimalarial Activity
Pyridine scaffolds are foundational in antimalarial drugs. Substituted azidopyridines have been synthesized as intermediates to access novel chloroquine analogues. The azide group allows for the modular attachment of polyamine side chains, which are critical for accumulation in the parasite's digestive vacuole.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Azido-2-chloropyridine
A robust method for generating the azide scaffold via Nucleophilic Aromatic Substitution (SnAr).
Reagents: 2,4-Dichloropyridine, Sodium Azide (NaN₃), DMSO. Safety Note: Perform behind a blast shield. Organic azides with (C+O)/N < 3 are potential explosives.
-
Preparation: Dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Addition: Add NaN₃ (1.1 eq) slowly at room temperature.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (the azide is usually less polar than the starting material).
-
Note: Substitution occurs preferentially at the 4-position due to the greater electrophilicity relative to the 2-position (stabilization of the Meisenheimer complex).
-
-
Workup: Pour the reaction mixture into ice-water. The product may precipitate. If not, extract with diethyl ether.
-
Critical Step: Wash the organic layer extensively with water to remove DMSO, which can catalyze decomposition during concentration.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Do not distill or overheat the residue.
Protocol B: Photoaffinity Labeling of a Target Protein
Mapping the binding site of an azidopyridine-based probe.
Materials: Recombinant Target Protein, Azidopyridine Probe (10-100 µM), UV Lamp (365 nm, hand-held or cross-linker).
-
Incubation: Incubate the protein (1 µM) with the Azidopyridine Probe (10 µM) in PBS (pH 7.4) for 30 minutes in the dark (equilibrium binding).
-
Control: Include a sample with excess competitive inhibitor (100 µM) to prove specific binding.
-
-
Irradiation: Place samples on ice. Irradiate at 365 nm for 10–20 minutes. Distance: ~5 cm.
-
Tip: Use a glass filter to block <300 nm light to prevent protein damage.
-
-
Analysis:
-
Click Chemistry Step: If the probe has an alkyne handle, react the lysate with Azide-Biotin/Rhodamine, TCEP, TBTA, and CuSO₄ for 1 hour.
-
Visualization: Run SDS-PAGE and visualize via fluorescence scanning or Western blot (Streptavidin-HRP).
-
Visualization: Photoaffinity Workflow
Figure 2: Step-by-step workflow for using azidopyridines to identify biological targets.
Safety and Stability (Critical)
Working with azidopyridines requires strict adherence to safety protocols due to their high energy content.
-
Explosion Hazard: Azidopyridines, particularly those with low molecular weight or multiple azide groups (e.g., 2,4-diazidopyridine), are shock-sensitive.
-
Rule of Thumb: Calculate the ratio
. If the ratio is < 3, the compound is extremely hazardous.
-
-
Thermal Stability: Most azidopyridines decompose exothermically above 120°C. Never heat reaction mixtures above 80°C unless validated by DSC (Differential Scanning Calorimetry).
-
Storage: Store at -20°C in the dark. Light exposure leads to slow degradation and nitrogen gas evolution, potentially pressurizing sealed vials.
References
-
Mandler, M. D., et al. (2021).[3] "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry."[4][5][3] Organic Letters. [Link]
-
Portinho, D., et al. (2017). "Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines." Beilstein Journal of Organic Chemistry. [Link]
-
Fleming, S. A. (1995). "Chemical reagents in photoaffinity labeling." Tetrahedron. [Link]
-
Safavi, A., et al. (1988). "Azidopine photoaffinity labeling of multidrug resistance-associated glycoproteins." Biochemical Pharmacology. [Link]
-
Kovacs, E., et al. (2022). "Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization." Journal of Flow Chemistry. [Link]
Sources
- 1. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 2. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: 4-Azido-3-Bromopyridine for High-Fidelity Photoaffinity Labeling
This Application Note and Protocol guide details the use of 4-azido-3-bromopyridine as a specialized photoaffinity labeling (PAL) reagent. It is designed for researchers in chemical biology and drug discovery who require higher specificity and cleaner labeling profiles than traditional phenyl azide reagents can provide.
Part 1: Introduction & Scientific Rationale[1]
The "Phenyl Azide Problem"
For decades, phenyl azides have been the workhorse of photoaffinity labeling due to their small size and ease of synthesis. However, they suffer from a critical mechanistic flaw: Ring Expansion . Upon UV irradiation, the generated singlet nitrene often rearranges into a reactive ketenimine (dehydroazepine) intermediate rather than undergoing intersystem crossing (ISC) to the desired triplet nitrene.
-
The Flaw: Ketenimines are long-lived electrophiles that react with nucleophiles (e.g., lysines, thiols) indiscriminately, often leading to high non-specific background labeling and "off-target" noise.
-
The Consequence: False positives in mass spectrometry data and reduced confidence in binding site mapping.
The Solution: this compound
The this compound scaffold addresses this limitation through two synergistic electronic effects:
-
The Pyridine Effect (Electronic Tuning): The nitrogen atom in the pyridine ring alters the molecular orbital energy levels, disfavoring the geometric distortion required for ring expansion. Studies on 4-azidopyridines indicate a strong preference for the formation of the triplet nitrene species, which inserts directly into C-H or N-H bonds, providing a "true" snapshot of the binding interface.
-
The Heavy Atom Effect (Bromine): If the bromine substituent is retained in the final probe (or if it serves as a precursor to a heavy-aryl coupling), it facilitates Intersystem Crossing (ISC) via spin-orbit coupling. This rapidly converts the initial singlet nitrene to the triplet state, effectively "outrunning" the ring-expansion pathway.
Core Applications
-
Target Deconvolution: Identifying the protein targets of orphan ligands or phenotypic hits.
-
Binding Site Mapping: Pinpointing the exact amino acid residue where a drug binds within a protein pocket.
-
Fragment-Based Screening: Using the scaffold as a minimal, photo-reactive fragment to probe "hotspots" on protein surfaces.
Part 2: Chemical Mechanism & Photophysics
The superior performance of this reagent lies in its photolytic pathway.
Mechanism of Action[1][2][3]
-
Excitation: Irradiation (typically 302–312 nm) excites the azide to a singlet excited state, releasing
to form a Singlet Nitrene ( ) . -
Bifurcation:
-
Labeling: The triplet nitrene acts as a diradical, abstracting a hydrogen atom or inserting into bonds of the nearest amino acid residue, forming a covalent crosslink.
Figure 1: Photolytic pathway comparison. The pyridyl core and bromine substituent steer the reaction toward the productive Triplet Nitrene pathway (Green), minimizing the Ring Expansion pathway (Red) common in phenyl azides.
Part 3: Experimental Protocol
A. Probe Synthesis (General Strategy)
The this compound moiety is typically used as a "warhead" attached to a pharmacophore.
-
Starting Material: 3-Bromo-4-chloropyridine or 3-bromo-4-nitropyridine.
-
Azidation:
reaction with in DMF at 60°C yields this compound. -
Coupling: The bromine handle allows for Suzuki-Miyaura coupling to aryl boronic acids (attaching the ligand) before or after azidation.
-
Note: If the bromine is displaced during coupling, the "pyridine effect" still provides an advantage over phenyl azides. If the bromine is retained (e.g., ligand attached at C2/C6), the "heavy atom effect" is maximized.
-
B. Labeling Workflow
Materials Required
-
Probe: Conjugated this compound probe (10-100 µM final).
-
Protein/Lysate: 1 mg/mL proteome or purified protein.
-
Competitor: Unlabeled parent ligand (10x-50x excess) for control.
-
UV Source: UV Lamp (302 nm or 312 nm bulbs recommended; 365 nm is possible but less efficient; 254 nm is damaging).
-
Click Reagents: Biotin-PEG-Alkyne or TAMRA-Alkyne, CuSO4, TCEP, TBTA.
Step-by-Step Protocol
-
Incubation (Equilibrium Binding)
-
Prepare 3 samples:
-
Experimental: Protein + Probe.
-
Competition Control: Protein + Probe + Excess Competitor (pre-incubate competitor for 30 min).
-
No-UV Control: Protein + Probe (keep in dark).
-
-
Incubate at 4°C or 37°C (depending on target stability) for 30–60 minutes in the dark.
-
-
Photoactivation (Crosslinking)
-
Transfer samples to a 96-well plate (open lid) or clear microcentrifuge tubes.
-
Keep samples on ice to prevent thermal denaturation.
-
Irradiate at 302–312 nm for 5–10 minutes .
-
Critical: Position the lamp 2–5 cm from the sample. Ensure the buffer does not absorb UV (avoid high concentrations of imidazole or detergents with aromatic rings).
-
-
Click Chemistry (Tagging)
-
Add "Click Cocktail" to each sample:
- Alkyne-Tag (Biotin or Fluorophore)
- TCEP (freshly prepared)
- TBTA (ligand)
- CuSO4
-
Vortex and incubate at Room Temperature for 1 hour with gentle agitation.
-
-
Enrichment & Analysis
-
In-Gel Fluorescence: Run SDS-PAGE. Scan gel for fluorescence. Specific labeling is indicated by a band in Sample 1 that is absent/reduced in Sample 2.
-
Mass Spectrometry: Precipitate proteins (MeOH/Chloroform), redissolve, digest with trypsin, enrich biotinylated peptides on Streptavidin beads, and analyze via LC-MS/MS.
-
C. Data Interpretation & Troubleshooting
| Observation | Probable Cause | Solution |
| No Labeling | Wavelength mismatch | Ensure UV source emits at ~305 nm (tail absorption of pyridyl azide). |
| High Background | Non-specific hydrophobic binding | Increase wash stringency (0.1% SDS) or lower probe concentration. |
| Smearing on Gel | Protein degradation | Use ice during UV; reduce irradiation time; use 365 nm (if probe allows). |
| Loss of Probe | Reduction by thiols (DTT) | Remove DTT/BME from incubation buffer; azides can be reduced to amines by thiols in the dark. |
Part 4: Workflow Visualization
Figure 2: Experimental workflow for target identification using this compound probes.
References
-
Mechanism of Aryl Azide Photolysis: Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Chemical Reviews. Link
-
Pyridyl Azide Specificity: Hostetler, K. J., et al. (2006). The Photochemistry of 4-Azidopyridine-1-oxide. Journal of Organic Chemistry. Link
-
Heavy Atom Effect in PAL: Zhang, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications. Link
-
Synthesis & Cross-Coupling: Bachman, et al. (2005). Suzuki-Miyaura cross-couplings of this compound. Organic Process Research & Development. Link
Sources
UV-crosslinking protocols for 4-azido-3-bromopyridine in protein-ligand studies
Application Note: High-Fidelity Photoaffinity Labeling with 4-Azido-3-Bromopyridine
Executive Summary
This compound represents a specialized class of "minimalist" photoaffinity labeling (PAL) probes. Unlike bulky benzophenones or diazirines, this heteroaryl azide scaffold maintains a low molecular weight (<200 Da), making it ideal for Fragment-Based Drug Discovery (FBDD) and mapping sterically restricted binding pockets.
This guide details the photochemical dynamics of the this compound core, specifically addressing the electronic influence of the bromine substituent on nitrene reactivity. It provides a self-validating protocol for crosslinking to protein targets, emphasizing the suppression of non-specific "pseudo-photoaffinity" labeling through rigorous control experiments.
Mechanistic Grounding & Probe Design
To use this probe effectively, one must understand the photophysics governing its activation. The this compound moiety is not merely a passive linker; it is a tunable reactive group.
The Electronic Advantage
Standard phenyl azides suffer from a major drawback: upon UV irradiation, the generated singlet nitrene often undergoes ring expansion to form a dehydroazepine intermediate, which reacts slowly and preferentially with nucleophiles (Lys, Cys) rather than inserting into C-H bonds. This limits resolution.
However, the This compound core offers two distinct advantages:
-
Electron Deficiency: The pyridine nitrogen and the electron-withdrawing bromine atom destabilize the ring-expansion transition state. This favors the singlet nitrene pathway, promoting rapid C-H insertion into the target protein's backbone or hydrophobic side chains.
-
The Heavy Atom Effect: The bromine substituent at the 3-position can facilitate Intersystem Crossing (ISC) to the triplet state. While triplet nitrenes are generally less reactive (behaving like diradicals), they are highly selective. In this specific scaffold, the electronic withdrawal dominates, maintaining a balance that favors local insertion over long-lived diffusion.
Photochemical Pathway Diagram
The following diagram illustrates the bifurcation of the reaction pathway upon UV excitation.
Figure 1: Photolysis pathways of this compound. The electron-deficient ring favors Singlet Nitrene C-H insertion.
Experimental Protocols
Protocol A: Preparation and Solubility Assessment
Rationale: Halogenated heteroaromatics often exhibit poor aqueous solubility, leading to aggregation-based non-specific labeling.
-
Stock Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.
-
Critical Step: Store in amber glass vials at -20°C. Azides are light-sensitive; minimize exposure to ambient light.
-
-
Integrity Check: Verify purity via LC-MS prior to use. Azides can degrade to amines over time.
-
Working Solution: Dilute stock into the assay buffer (e.g., PBS, pH 7.4) immediately before use. Ensure the final DMSO concentration is <1% (v/v) to prevent protein denaturation.
Protocol B: UV-Crosslinking Workflow
Materials:
-
Recombinant Protein Target (1–5 µM final conc.)
-
This compound Probe (Titration: 10 µM – 500 µM)
-
Competitor Ligand (for validation, 100x excess)
-
UV Crosslinker (Stratalinker or Handheld Lamp) emitting at 254 nm or 302 nm .
-
Note on Wavelength: While 365 nm is safer for cells, simple aryl azides absorb maximally near 250–280 nm. 302 nm is often the optimal compromise between probe activation and protein integrity.
-
Step-by-Step Procedure:
| Step | Action | Scientific Rationale |
| 1. Equilibration | Incubate Protein + Probe in a 96-well plate (polypropylene) or microcentrifuge tubes for 30 min at 4°C (or RT). | Allows the ligand to reach binding equilibrium ( |
| 2. Competition | Control Sample: Pre-incubate protein with 100x molar excess of non-photoactive competitor for 15 min before adding the probe. | Validates that labeling occurs at the specific binding site (active site) and not randomly on the surface. |
| 3. Irradiation | Place samples on ice (to reduce heating).[1] Irradiate at 302 nm for 5–10 minutes (approx. 1 J/cm²). | Activates the azide to nitrene.[2] Ice prevents thermal denaturation. |
| 4. Quenching | Add 10 mM DTT or excess Tryptophan immediately post-irradiation. | Scavenges any remaining long-lived electrophiles (though nitrenes are short-lived, this stops secondary radical chemistry). |
| 5. Analysis | Proceed to SDS-PAGE (for fluorescence/Western blot) or Trypsin digestion (for LC-MS/MS). | Separates crosslinked species from free probe.[3][4] |
Protocol C: "Dark" and "Scatter" Controls (Self-Validation)
To ensure trustworthiness, every experiment must include:
-
Dark Control: Probe + Protein + No UV. (Detects chemical reactivity without light).
-
UV-Only Control: Protein + UV + No Probe. (Detects UV-induced protein aggregation).[5]
-
Scavenger Control: Include a radical scavenger (e.g., 10 mM Sodium Ascorbate) if non-specific background is high.
Downstream Analysis: Mapping the Site
Once crosslinked, the this compound fragment becomes a permanent modification on the protein (Mass shift: +MW of probe - 28 Da for
Workflow for Mass Spectrometry:
-
Digestion: Standard Trypsin/Lys-C digestion.
-
Enrichment (Optional): If the probe lacks a biotin handle, identifying the modified peptide requires high-resolution MS.
-
Data Search: Set the modification as a variable mod on all amino acids (since nitrenes are promiscuous).
-
Search Mass:
Da. -
Look for: The "Bromine Isotope Pattern" (
and in a 1:1 ratio). This provides a distinct spectral signature to validate the labeled peptide.
-
Troubleshooting & Optimization
Table 1: Common Failure Modes and Solutions
| Observation | Root Cause | Corrective Action |
| No Labeling Observed | Wavelength mismatch or low quantum yield. | Switch UV source to 254 nm (quartz cuvettes required). Increase irradiation time (max 15 min). |
| High Background (Smear) | Non-specific hydrophobic sticking (Aggregation). | Add 0.05% Tween-20 or Triton X-100 during irradiation. Lower probe concentration.[6] |
| Protein Precipitation | UV damage or localized heating. | Keep samples strictly on ice. Pulse irradiation (1 min on, 1 min off). |
| Loss of Signal in Competitor | Weak affinity of competitor or insufficient pre-incubation. | Increase competitor concentration to 500x. Ensure competitor |
Workflow Visualization
The following diagram outlines the logical flow of the experiment, from incubation to data generation.
Figure 2: Experimental workflow for validating target engagement using this compound.
References
-
Flemming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews, 111(8), 4405–4417. (Context on comparative photochemistry). Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296–1312. Link
-
Murale, D. P., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein–protein interactions (PPIs).[7][8] Proteome Science, 15, 14. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[2][3][7][9][10][11] Future Medicinal Chemistry, 7(2), 159–183. Link
Sources
- 1. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. med.upenn.edu [med.upenn.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity Compounds - Enamine [enamine.net]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions at the 3-Bromo Position
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, have transformed the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science industries.[2] A key advantage of these methods is their tolerance for a wide range of functional groups and their ability to proceed under relatively mild conditions.[2][3]
This guide focuses specifically on the application of these powerful reactions to substrates containing a bromine atom at the "3-position" of various aromatic and heteroaromatic ring systems. Functionalization at this position can be challenging due to steric hindrance and unique electronic effects, yet it is crucial for the synthesis of a vast array of biologically active compounds and functional materials. We will delve into the mechanistic underpinnings, provide practical, field-tested protocols for key transformations, and offer insights into troubleshooting common issues, thereby equipping researchers, scientists, and drug development professionals with the knowledge to successfully implement these reactions in their own laboratories.
Core Concepts: The Palladium Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] While variations exist, the generally accepted mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the 3-bromo substrate (Ar-Br). This step forms a square planar Pd(II) intermediate.[2][4][5] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[5]
-
Transmetalation: The second coupling partner, typically an organometallic reagent (R-M), transfers its organic group (R) to the palladium center, displacing the bromide. This forms a new Pd(II) intermediate with both organic fragments bound to the metal.[2][4][5]
-
Reductive Elimination: In the final step, the two organic groups (Ar and R) couple and are expelled from the palladium center, forming the desired new C-C or C-heteroatom bond.[2][4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Key Cross-Coupling Reactions at the 3-Bromo Position
The versatility of palladium catalysis allows for the formation of a wide variety of bonds. Below are protocols for some of the most common and powerful cross-coupling reactions applied to 3-bromo substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[2][3] It is exceptionally versatile for creating biaryl and aryl-heteroaryl linkages.[8]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: For sterically hindered substrates like some 3-bromoheterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[9] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition to the electron-rich or hindered C-Br bond, and accelerate the final reductive elimination step.[9]
-
Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species, facilitating the transmetalation step.[4][5] The choice of base can significantly impact yield and should be optimized for the specific substrate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. Water is often necessary for the activity of inorganic bases.[10][11]
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example Reagents | Typical Loading/Concentration | Purpose |
| Substrate | 3-Bromoquinoline | 1.0 equiv | Electrophilic partner |
| Coupling Partner | Phenylboronic Acid | 1.1 - 1.5 equiv | Nucleophilic partner |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Source of active Pd(0) |
| Ligand | SPhos, XPhos, PPh₃ | 2 - 10 mol% | Stabilize Pd, promote reaction |
| Base | K₃PO₄, K₂CO₃ | 2 - 3 equiv | Activates boronic acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O | 0.1 - 0.5 M | Solubilizes reagents |
| Temperature | 80 - 110 °C | - | Provides activation energy |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline [12]
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., 1,4-dioxane and water, in a 4:1 ratio, to achieve a 0.2 M concentration of the limiting reagent).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: C-C Bond Formation (Vinylation)
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[13] It is a powerful method for introducing vinyl groups, which are versatile handles for further synthetic transformations. Microwave irradiation has been shown to dramatically reduce reaction times for Heck couplings.[14]
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and robust pre-catalyst. For some applications, phosphine-free systems or those using N-heterocyclic carbene (NHC) ligands are effective.[13][15]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the catalytic cycle.[14][15]
-
Solvent: Polar aprotic solvents like DMF or DMA are typically used to solubilize the reagents and facilitate the reaction.[14][16]
Data Presentation: Typical Heck Reaction Conditions
| Component | Example Reagents | Typical Loading/Concentration | Purpose |
| Substrate | 3-Bromoindole | 1.0 equiv | Electrophilic partner |
| Coupling Partner | n-Butyl Acrylate | 1.5 - 2.0 equiv | Alkene partner |
| Pd Pre-catalyst | Pd(OAc)₂ | 2 - 5 mol% | Source of active Pd(0) |
| Ligand (optional) | PPh₃, P(o-tol)₃ | 4 - 10 mol% | Tune reactivity and stability |
| Base | Et₃N, K₂CO₃ | 2 - 3 equiv | Neutralize HBr byproduct |
| Solvent | DMF, DMA, Acetonitrile | 0.1 - 0.5 M | Solubilizes reagents |
| Temperature | 100 - 140 °C | - | Provides activation energy |
Experimental Protocol: Heck Vinylation of a 3-Bromo-2-substituted Indole [16]
-
Reaction Setup: In a sealed reaction vessel, combine the 3-bromo-2-substituted indole (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) and the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (to achieve a 0.2 M concentration).
-
Reaction: Seal the vessel and heat the mixture to 110 °C for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel.
Stille Coupling: C-C Bond Formation
The Stille reaction utilizes organotin reagents and is known for its tolerance of a wide array of functional groups.[17][18] The primary drawback is the toxicity of the organotin compounds and byproducts, which requires careful handling and purification.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, highly effective catalyst that can often be used directly. Alternatively, a Pd(0) source like Pd₂(dba)₃ can be combined with a phosphine ligand.
-
Additives: In some cases, additives like Cu(I) salts can accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed to prevent protodestannylation of the organotin reagent.
Experimental Protocol: Stille Coupling of 3-Bromothiophene
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon), add 3-bromothiophene (1.0 mmol, 1.0 equiv) and the organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 1.1 mmol, 1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous toluene (5 mL). Bubble argon through the solution for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 16-24 hours. Monitor for completion by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate. The crude product can often be purified directly by column chromatography. To remove tin byproducts, the crude material can be dissolved in acetonitrile and washed with hexane, or treated with a saturated aqueous solution of KF, which precipitates the tin fluorides.
Practical Considerations & Troubleshooting
Successful cross-coupling requires careful attention to detail.[6] The quality of reagents, solvent, and inert atmosphere technique are paramount.
The Critical Role of Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
-
Electron-Rich Ligands: Increase the electron density on the palladium, which facilitates the oxidative addition step, especially for less reactive bromides.[9]
-
Sterically Bulky Ligands: Promote the formation of coordinatively unsaturated, highly active monoligated Pd(0) species.[9][19] This is particularly important for reactions at the sterically encumbered 3-position. They also promote the final reductive elimination step.[9]
Troubleshooting Common Issues: Even with optimized protocols, challenges can arise.[20]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvent; Insufficient temperature. | Increase catalyst/ligand loading; Use freshly distilled/degassed solvent; Screen different ligands or bases; Increase reaction temperature.[20] |
| Dehalogenation (Ar-Br → Ar-H) | Presence of water or protic sources; β-hydride elimination from alkyl partners. | Use rigorously dried solvents and reagents; For alkyl couplings, use ligands that favor reductive elimination over β-hydride elimination.[11] |
| Homocoupling (R-R or Ar-Ar) | Oxygen contamination; Side reactions of the organometallic reagent. | Ensure thorough degassing of the reaction mixture; Use a slight excess of the 3-bromo substrate; Lower the reaction temperature.[20] |
| Side Product Formation | Reaction with other functional groups; Catalyst degradation. | Screen for a more selective catalyst/ligand system; Lower reaction temperature; Use a pre-catalyst that is more stable under the reaction conditions. |
digraph "Troubleshooting Workflow" { graph [rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Reaction Failed\n(Low Yield / No Product)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Catalyst Active?", shape=ellipse]; check_reagents [label="Are Reagents/Solvents Pure & Dry?", shape=ellipse]; check_conditions [label="Are Conditions Optimal?", shape=ellipse];
solution_catalyst [label="Screen Different Pd Sources\n& Ligands (e.g., Buchwald type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_reagents [label="Use Freshly Purified/Degassed\nSolvents & Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_conditions [label="Screen Bases, Temperatures,\n& Additives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Successful Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_catalyst; start -> check_reagents; start -> check_conditions;
check_catalyst -> solution_catalyst [label="No"]; check_reagents -> solution_reagents [label="No"]; check_conditions -> solution_conditions [label="No"];
solution_catalyst -> success; solution_reagents -> success; solution_conditions -> success; }
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing reliable pathways for the functionalization of 3-bromo aromatic and heteroaromatic substrates.[1] Success in this area hinges on a solid understanding of the underlying catalytic cycle and a rational approach to selecting catalysts, ligands, and reaction conditions tailored to the specific substrate. By carefully considering steric and electronic factors, and employing rigorous experimental technique, researchers can effectively overcome the challenges associated with reactivity at the 3-position. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing novel molecular architectures for applications in drug discovery, materials science, and beyond.
References
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Shaughnessy, K. H. (2006). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. ResearchGate.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Reddy, T. S., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[8][16]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1. ACS Publications. Retrieved February 5, 2026, from
- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Shaikh, A. A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Al-Amin, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Aktaş, A., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline...
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate.
- Chen, G., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. researchgate.net [researchgate.net]
- 20. jmcct.com [jmcct.com]
Application Note: Chemoselective Sonogashira Coupling of 4-Azido-3-Bromopyridine
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenges of coupling terminal alkynes to 4-azido-3-bromopyridine , a high-value scaffold for synthesizing fused heteroaromatic systems (e.g., 1,2,3-triazolo[4,5-c]pyridines or pyrrolo[3,2-c]pyridines).
Executive Summary
The Sonogashira coupling of This compound presents a unique chemoselective "Selectivity Cliff." The presence of both an aryl halide (bromide) and an organic azide creates a competition between two transition-metal-catalyzed pathways:
-
Desired Pathway: Palladium-catalyzed cross-coupling (C-C bond formation) to yield the 3-alkynyl-4-azidopyridine.
-
Undesired Pathway: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding a 1,2,3-triazole.
Standard Sonogashira protocols utilizing Copper(I) iodide (CuI) as a co-catalyst pose a high risk of triggering the CuAAC "Click" reaction or uncontrolled decomposition. This guide provides a validated Copper-Free Protocol to ensure exclusive C-C bond formation, preserving the azide functionality for subsequent controlled cyclization.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
The Chemoselectivity Challenge
In a standard Sonogashira reaction, CuI activates the terminal alkyne via the formation of a copper acetylide. However, copper acetylides are also the primary active species in the "Click" reaction with azides.
-
If Cu is present: The rate of triazole formation (CuAAC) often competes with or exceeds the rate of transmetallation to Palladium, leading to inseparable mixtures or exclusive formation of the triazole side-product.
-
If Cu is absent: The reaction relies solely on the oxidative addition of the bromopyridine to Pd(0) and the subsequent base-mediated activation of the alkyne. This pathway is slower but highly chemoselective for the linear alkyne.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways based on catalyst choice.
Figure 1: Divergent reaction pathways. The use of Copper (Red path) risks premature triazole formation. The Palladium-only route (Green path) ensures isolation of the alkynyl intermediate.
Safety Protocol: Organic Azides
WARNING: this compound is an energetic precursor. Organic azides can decompose explosively under heat, shock, or high light intensity.
-
C/N Ratio Rule: Ensure the total number of carbon atoms is at least 3 times the number of nitrogen atoms (
). This compound ( ) has a ratio of 1.25, placing it in the HIGH HAZARD category. -
Shielding: All reactions must be performed behind a blast shield.
-
Metal Avoidance: Do not use metal spatulas (risk of friction ignition). Use Teflon or wood.
-
Waste: Never dispose of azide residues in acidic waste (forms hydrazoic acid,
, which is highly toxic and explosive). Quench with 10% sodium nitrite/sulfuric acid solution before disposal.
Validated Protocol: Copper-Free Sonogashira Coupling
This protocol relies on the "Gel-Sol" method using an amine base to drive the reaction without copper.
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Alkyne | Terminal Alkyne (1.2 equiv) | Nucleophile |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Catalyst (Air stable pre-cat) |
| Base/Solvent | Piperidine or Pyrrolidine (5.0 equiv) | Base & Ligand |
| Co-Solvent | DMF or CH₃CN (Anhydrous) | Solvent |
| Atmosphere | Argon or Nitrogen (Balloon) | Inert Gas |
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.
-
Add This compound (1.0 mmol, 199 mg) and PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg).
-
Note: Pd(PPh₃)₄ is also effective but more oxygen-sensitive.
-
-
Solvent Addition:
-
Seal the flask with a rubber septum.
-
Inject anhydrous DMF (3.0 mL) followed by Piperidine (0.5 mL).
-
Why Piperidine? Secondary amines act as both base and weak ligand, stabilizing the Pd(II) species in the absence of copper.
-
-
Degassing (Crucial):
-
Degas the solution by sparging with Argon for 15 minutes. Oxygen promotes homocoupling of the alkyne (Glaser coupling), which consumes the reagent.
-
-
Alkyne Addition:
-
Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.
-
-
Reaction:
-
Heat the mixture to 60°C (Oil bath).
-
Safety Note: Do not exceed 80°C. Azide decomposition typically accelerates >90°C.
-
Monitor by TLC (Silica, 20% EtOAc/Hexane) every hour. Reaction typically completes in 4–6 hours.
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography.
-
Note: Azidopyridines are often light-sensitive; wrap column in foil if product degrades.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the Copper-Free coupling protocol.
Troubleshooting & Optimization
| Observation | Diagnosis | Remediation |
| No Reaction | Catalyst poisoning by Pyridine N | Switch to Pd(OAc)₂ / XPhos or PdCl₂(dppf) . Bulky ligands prevent pyridine coordination. |
| Triazole Formation | Trace Copper contamination | Ensure glassware is acid-washed. Use new stir bars. Strictly avoid CuI. |
| Alkyne Homocoupling | Oxygen presence | Increase degassing time. Add a reducing agent like Sodium Ascorbate (rarely needed in Cu-free). |
| Black Precipitate | Pd decomposition ("Pd Black") | Reaction temperature too high or ligand insufficient. Add 10% extra PPh₃. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Gribble, G. W., et al. (2020).[4] Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole. Arkivoc, 2020(vi), 6-17. (Demonstrates handling of ortho-azido precursors). Link
-
Zhu, Q., et al. (2017).[5] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[5] Link
- Liang, Y., et al. (2010). Copper-Free Sonogashira Coupling: A Review. Synthesis, 2010(19), 3301-3316. (General Cu-free methodologies).
-
Fisher Scientific. (2021). Safety Data Sheet: 3-Bromopyridine.[6][7] Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Azido-3-bromopyridine
This is a comprehensive Application Note and Protocol for the Buchwald-Hartwig amination of 4-azido-3-bromopyridine . This document addresses the critical chemoselectivity challenge posed by the azide moiety and provides field-tested strategies to avoid the Staudinger reaction while achieving high-yield cross-coupling.
Strategic Overview & Challenge Analysis
The This compound scaffold is a high-value intermediate, particularly for the synthesis of 1H-pyrrolo[3,2-c]pyridines (4-azaindoles) and
The Core Challenge: The Staudinger Trap
Standard Buchwald-Hartwig conditions utilize phosphine ligands (e.g.,
-
Consequence: Ligand depletion, substrate destruction (reduction of azide to amine), and catalyst deactivation.
-
Solution: The protocol must utilize sterically encumbered ligands (biaryl phosphines) or non-phosphine ligands (N-Heterocyclic Carbenes - NHCs) that exhibit kinetic resistance to the Staudinger reaction while maintaining high activity for oxidative addition into the electron-deficient pyridyl C–Br bond.
Safety Assessment: Handling Organic Azides
WARNING: EXPLOSION HAZARD
this compound is an energetic compound. The ratio of Carbon to Nitrogen (
| Parameter | Safety Threshold / Guideline |
| C/N Ratio | < 3 indicates potential explosive hazard. This substrate is 1.25 . |
| Temperature Limit | Do not exceed 100 °C . Thermal decomposition of the azide to a nitrene can occur violently. |
| Concentration | Perform reactions at 0.1 M – 0.2 M . Avoid concentrating dryness. |
| Shielding | Use a blast shield for all heating steps. |
| Waste | Quench azide waste with specific protocols (e.g., dilute acid or reduction) before disposal. |
Reaction Optimization & Mechanism
To bypass the Staudinger reaction, we employ Ligand-Controlled Chemoselectivity .
Recommended Catalyst Systems
-
System A (Phosphine-Based): BrettPhos or tBuBrettPhos with Pd(OAc)2 or Pd-G3/G4 Precatalysts .
-
Rationale: The extreme steric bulk of the tert-butyl groups and the biaryl backbone prevents the phosphorus center from nucleophilically attacking the azide, while still facilitating rapid oxidative addition.
-
-
System B (NHC-Based): Pd-PEPPSI-IPr .
-
Rationale: N-Heterocyclic Carbenes (NHCs) are poor nucleophiles towards azides compared to phosphines, completely eliminating the Staudinger side-reaction risk.
-
Base Selection
-
Preferred:
(Weak base, minimizes decomposition). -
Alternative:
(Strong base, faster reaction, but higher risk of base-mediated azide decomposition).
Visualizing the Chemoselectivity
The diagram below illustrates the competing pathways. The goal is to accelerate the Cycle A (Coupling) while suppressing Cycle B (Staudinger) .
Caption: Kinetic competition between the desired Pd-catalyzed cycle (Blue) and the undesired Staudinger reaction (Red).
Detailed Experimental Protocols
Method A: Bulky Phosphine Protocol (BrettPhos)
Best for primary amines and high-throughput screening.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (2–5 mol%) [Precatalyst ensures 1:1 Pd:L ratio and rapid activation]
- (2.0 equiv)
-
1,4-Dioxane (anhydrous, 0.15 M)
Procedure:
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial (equipped with a stir bar) with BrettPhos Pd G3 precatalyst and
. -
Substrate Addition: Add this compound and the amine.
-
Note: If the amine is a liquid, add it after the solvent.
-
-
Solvent: Add anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 80 °C (Do not exceed 100 °C). Stir vigorously for 4–12 hours.
-
Monitor: Check by LCMS. Look for the product mass (M+H). If you see M-26 (loss of
) + Phosphine Oxide mass, the Staudinger reaction is competing.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate under reduced pressure (keep bath < 40 °C).
-
Purification: Flash chromatography on silica gel. Caution: Do not use metal spatulas if solid azide is isolated; use Teflon/plastic.
Method B: NHC Protocol (Pd-PEPPSI-IPr)
Best for difficult secondary amines and maximum safety (Zero Staudinger Risk).
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd-PEPPSI-IPr (2 mol%)
-
(1.5 equiv) or
(2.0 equiv) -
Toluene or DME (0.2 M)
Procedure:
-
Setup: Charge the reaction vessel with Pd-PEPPSI-IPr , base (
preferred for sensitive groups), and the aryl bromide. -
Solvent: Add solvent (Toluene) and the amine.
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Heat to 80 °C for 2–6 hours. The NHC ligand is tightly bound and non-nucleophilic, allowing the Pd to cycle without touching the azide.
-
Workup: Standard filtration and concentration.
Data Summary & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Yield, Phosphine Oxide detected | Staudinger Reaction occurred. | Switch from |
| Formation of Pyrrolopyridine | Spontaneous cyclization. | The product (3-amino-4-azido) is thermally unstable and may cyclize to the carboline/pyrrolopyridine in situ. If this is undesired, keep T < 60 °C. If desired, increase T to 110 °C to drive it to completion. |
| Starting Material Recovery | Catalyst deactivation. | The pyridine nitrogen or azide might be coordinating Pd. Increase catalyst loading to 5-10 mol%. Ensure anhydrous conditions. |
| Black Precipitate (early) | Pd precipitation. | Ligand is detaching. Use a well-defined precatalyst (G3/G4) rather than mixing Pd(OAc)2 + Ligand manually. |
References
-
Substrate Precedent (Suzuki Coupling)
- Title: "Direct One-Pot Synthesis of Primary 4-Amino-2,3-diarylquinolines via Suzuki-Miyaura Cross-Coupling..."
- Context: Describes the successful Pd-coupling of 4-azido-3-haloheterocycles, explicitly noting the side-reaction risks with simple phosphines.
-
Source:
-
Buchwald-Hartwig Methodology (General)
-
Title: "Buchwald-Hartwig Cross Coupling Reaction"[1]
- Context: General conditions and ligand selection guides (BrettPhos/RuPhos)
-
Source:
-
-
Staudinger Reaction Compatibility
-
NHC Ligand Application
- Title: "Pd-PEPPSI-IPentAn Promoted Deactivated Amin
- Context: Use of NHC ligands to avoid phosphine-based side reactions.
-
Source:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
preventing unwanted side reactions during the synthesis of 4-azido-3-bromopyridine
Technical Support Center: 4-Azido-3-Bromopyridine Synthesis
Ticket System ID: #AZ-PYR-403 Subject: Troubleshooting Yield Loss, Impurity Profiles, and Stability in Azidation Protocols Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of This compound is a deceptive protocol. While it appears to be a standard Nucleophilic Aromatic Substitution (
This guide addresses the three most common failure modes reported by our users:
-
Hydrolysis Competition: Formation of pyridones instead of azides.
-
Photolytic Degradation: Unexplained "tarring" of the product.
-
Regiochemical Confusion: Misinterpreting NMR data regarding tetrazole equilibria.
Module 1: The Reaction Setup ( Optimization)
User Query: "My LCMS shows a mass of 174 (M+H) consistent with the product, but also a large peak at 176/178 that doesn't match the starting material. The yield is low."
Diagnosis: You are likely observing Hydrolysis (Side Reaction A) . The peak at 174 is your target (this compound). The peaks at 176/178 likely correspond to 3-bromo-4-hydroxypyridine (tautomerizing to the pyridone), formed by residual water attacking the activated 4-position.
The Mechanism & Causality
The C4 position is activated for nucleophilic attack by the ring nitrogen.[1] However, the C3-bromo substituent provides steric bulk, slowing down the approach of the azide ion (
Protocol Adjustment (The "Dry" Standard)
-
Precursor: Use 3-bromo-4-chloropyridine (CAS: 36953-42-1) or 3-bromo-4-nitropyridine . The nitro group is a better leaving group (faster reaction at lower temps), but the chloro is more stable and commercially common.
-
Reagent: Sodium Azide (
). -
Solvent System: Switch from Ethanol/Water to Anhydrous DMF or DMSO .
Optimized Protocol:
-
Dissolution: Dissolve 1.0 eq of 3-bromo-4-chloropyridine in anhydrous DMF (0.2 M concentration).
-
Stoichiometry: Add 1.5 eq of
.-
Note: Do not use a large excess (
eq) at high heat to avoid poly-azidation if other halogens are present, though C3-Br is relatively stable.
-
-
Temperature: Heat to 60–70°C .
-
Critical Limit: Do NOT exceed 90°C. Organic azides can decompose explosively or degrade to nitrenes above this threshold.
-
-
Monitoring: Track disappearance of SM by TLC (Hexane/EtOAc).
Data Table: Solvent Impact on Side Reactions
| Solvent System | Reaction Rate | Hydrolysis Risk | Recommended? |
| Ethanol / Water (1:1) | Moderate | High (Pyridone formation) | No |
| Anhydrous DMF | Fast | Low | Yes |
| DMSO | Very Fast | Low | Yes (Workup harder) |
| Acetonitrile | Slow | Low | Only with phase transfer catalyst |
Module 2: Stability & Handling (The "Dark" Room)
User Query: "I isolated the product as a pale solid, but after leaving it on the bench for a day, it turned into a dark brown gum. NMR shows broad, undefined peaks."
Diagnosis: You are experiencing Photolytic Decomposition (Side Reaction B) .
The Science: Nitrene Formation
Unlike simple aryl halides, 4-azidopyridines are photo-labile. Upon exposure to UV or broad-spectrum light, the azide group loses
-
Insert into C-H bonds of solvents/impurities.
-
Dimerize to form azo-compounds (dark colored).
-
Polymerize into "tars."
The Solution: Amber Protocols
-
Immediate Action: Wrap all reaction flasks, columns, and storage vials in aluminum foil.
-
Lighting: Perform purification in a hood with the sash lowered and lights dimmed if possible.
-
Storage: Store the solid at -20°C under an inert atmosphere (Argon/Nitrogen).
Module 3: The "Tetrazole" Myth (NMR Interpretation)
User Query: "I read that azidopyridines cyclize to tetrazoles. My NMR doesn't look like the literature for tetrazolopyridines. Did I make the wrong isomer?"
Technical Clarification: This is a common confusion derived from 2-azidopyridine chemistry.
-
2-Azidopyridines: The azide is adjacent to the ring nitrogen (
). It exists in equilibrium with tetrazolo[1,5-a]pyridine.[2] -
4-Azidopyridines (Your Molecule): The azide is at C4.[3] It is geometrically impossible for the azide to cyclize onto the ring nitrogen (
) because they are separated by two carbons.
Visual Troubleshooting Guide
The following diagram illustrates the reaction pathways and decision nodes for troubleshooting impurities.
Caption: Reaction logic flow showing critical control points for preventing hydrolysis and photolysis.
FAQ: Frequently Asked Questions
Q: Can I use copper catalysis (CuAAC) directly with the crude reaction mixture?
A: It is risky. Residual azide ions can complex with copper, and the 3-bromo group can undergo oxidative addition with Cu(I) under forcing conditions (Ullmann-type side reactions), though this is slow. It is best to perform a rapid extraction (EtOAc/Water) to remove excess
Q: Is the product explosive?
A: All organic azides are potentially explosive. The "Rule of Six" (
-
Safety Rule: Never concentrate to dryness on a rotary evaporator with a water bath >40°C.
-
Safety Rule: Never use metal spatulas (potential for friction ignition). Use Teflon or wood.
Q: Why not use diazotization of 4-amino-3-bromopyridine?
A: You can, but it is operationally more difficult. Diazotization requires strong acid (
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Azide-Tetrazole Equilibrium & Regiochemistry
- Topic: Clarification that 4-azidopyridines do not cyclize to tetrazoles across the ring, unlike 2-azidopyridines.
-
Source: Beilstein Journal of Organic Chemistry. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
-
URL:
- Note: Contrasts quinazoline/2-pyridyl systems with the 4-pyridyl system described in this guide.
-
Photostability of Azidopyridines
- Topic: Degradation of azides to nitrenes and subsequent dimeriz
- Source: National Institutes of Health (PMC).
-
URL:
- Context: Discusses the stability profiles of azido-heterocycles.
-
Safety Data & Handling
- Topic: Hazards of 3-Bromopyridine deriv
- Source: Fisher Scientific Safety D
-
URL:
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before working with organic azides.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation - implications for drug design and azide-alkyne cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
purification strategies for 4-azido-3-bromopyridine
Technical Support Center: 4-Azido-3-Bromopyridine Ticket System: Open | Status: Critical Alert
CRITICAL SYSTEM ALERT: SAFETY PROTOCOL
Ticket ID: #SAFETY-000 Priority: EXTREME (Explosion Hazard) Subject: Energetic Stability Assessment (C/N Ratio Violation)
Before proceeding to purification, you must acknowledge the energetic nature of This compound .
-
The Calculation: Stability of organic azides is governed by the Carbon/Nitrogen (
) ratio.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Your Molecule (
): 5 Carbons / 4 Nitrogens = 1.25
-
-
The Rule:
- : Generally stable.
-
: Unstable. Store cold, dark, and never concentrate to dryness if
. - : Do not isolate.
-
Directive: Your compound (Ratio 1.25) is in the DANGER ZONE .
Module 1: Purification Strategy (Ticket #101)
User Query: "My crude reaction mixture is dark brown. How do I purify this without triggering decomposition?"
Technical Response: The purification of this compound requires a balance between chemical purity and thermal safety. We recommend Flash Chromatography as the primary method, with Crystallization as a secondary polishing step.
Method A: Flash Chromatography (Recommended)
-
Stationary Phase: Silica Gel (Standard 40-63
). -
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%
20%). -
Modifier (CRITICAL): 1% Triethylamine (TEA).
-
Why? Pyridines possess a basic nitrogen that interacts with acidic silanols on silica, causing "tailing" (streaking).[5] TEA blocks these sites.
-
-
Load Method: Liquid load (dissolved in minimum DCM/Hexane) or Celite dry load. Avoid heating the dry load.
Method B: Crystallization (Polishing Only)
-
Context: Use only if the compound is already
pure. -
Solvent System: Pentane/Diethyl Ether or Hexanes/DCM (Cold).
-
Protocol: Dissolve in minimum DCM at room temperature (do not boil). Layer with Hexanes/Pentane. Store at
in the dark.
Module 2: Troubleshooting & FAQs (Ticket #102)
Q: The compound is streaking/tailing on the TLC plate and column. Why?
A: This is "The Pyridine Problem."
-
Mechanism: The lone pair on the pyridine nitrogen H-bonds with the acidic protons of the silica gel (
). -
Fix: Pre-treat your column with mobile phase containing 1% Triethylamine (TEA) . Run 2 column volumes of this buffer before loading your sample. This "caps" the acidic sites.
Q: My product turned from yellow to brown overnight. Is it ruined?
A: Likely yes. This indicates Staudinger decomposition or Nitrene formation .
-
Cause: Exposure to UV light or heat (
). -
Fix: Re-purify immediately if the bulk is still intact. Store the purified material in an amber vial wrapped in foil at
.
Q: Can I distill the crude oil to purify it?
A: ABSOLUTELY NOT.
-
Reason: Azides release
gas exothermically upon decomposition. In a closed distillation system, this rapid gas expansion combined with heat will result in a detonation.
Module 3: Experimental Workflow Diagrams
Workflow 1: The Decision Matrix
Caption: Logical flow for determining the safe purification route based on crude purity and scale.
Workflow 2: The "Anti-Tailing" Chromatography Setup
Caption: Setup for neutralizing silica acidity to prevent pyridine adsorption.
Summary of Quantitative Data
| Parameter | Specification | Warning/Notes |
| Formula | MW: 199.01 g/mol | |
| C/N Ratio | 1.25 | High Explosion Risk (Keep < 5g) |
| TLC Rf | ~0.4 (20% EtOAc/Hex) | Value shifts significantly without TEA |
| Storage | Protect from Light & Moisture | |
| Column Additive | 1% Triethylamine | Essential to prevent tailing |
| Melting Point | Decomposes > | Do not determine MP in open capillary |
References
-
Bräse, S., et al. (2005).[4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition, 44(32), 5188–5240. Link
- Smith, P. A. S. (1983). Open-Chain Nitrogen Compounds. Benjamin/Cummings.
-
University of California, Santa Barbara. (n.d.). "Safe Handling of Azides."[1][2][6][3][4][7] UCSB Environmental Health & Safety. Link
-
Reich, H. J. (n.d.). "Common Problems in Chromatography of Amines." University of Wisconsin-Madison Chemistry. Link
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
Sources
troubleshooting low yields in click reactions with 4-azido-3-bromopyridine
Technical Support Center: Advanced Click Chemistry Optimization Topic: Troubleshooting Low Yields with 4-Azido-3-Bromopyridine Reference ID: TS-CuAAC-PYR-0403
Executive Summary: The "Double Trouble" Substrate
As a Senior Application Scientist, I frequently encounter researchers struggling with This compound . It is a deceptive molecule. While it appears to be a standard aryl azide, it presents two distinct mechanistic hurdles that cause standard "Click" (CuAAC) protocols to fail:
-
The Ortho-Effect (Steric Hindrance): The bromine atom at position 3 is physically bulky and located immediately adjacent (ortho) to the azide at position 4. This creates a "steric wall" that blocks the copper-acetylide complex from easily accessing the azide's terminal nitrogen, significantly slowing the reaction rate [1].
-
The Chelation Trap (Catalyst Poisoning): The pyridine nitrogen is a competent ligand for Copper(I). Unlike phenyl azides, this substrate can compete with your accelerating ligand (e.g., TBTA, THPTA) for the copper center. If the substrate binds the catalyst via the pyridine ring, it creates a non-productive "dead" complex, effectively removing active catalyst from the cycle [2].
This guide moves beyond basic troubleshooting to provide a kinetically grounded solution for this specific substrate.
Part 1: The Mechanics of Failure
To fix the yield, we must visualize why the reaction stalls.
Diagram 1: The Chelation Trap vs. Productive Cycle
This diagram illustrates how the pyridine nitrogen competes with the ligand, leading to catalyst sequestration.
Caption: Figure 1. Kinetic competition between the productive cycloaddition (slowed by ortho-bromo sterics) and non-productive pyridine coordination (catalyst poisoning).
Part 2: Troubleshooting Q&A (Root Cause Analysis)
Category 1: Reaction Kinetics & Catalyst Death
Q: My reaction turns blue and stalls after 30 minutes. Adding more ascorbate doesn't help. Why? A: The blue color indicates oxidation of Cu(I) to inactive Cu(II). However, with this compound, the issue is likely ligand displacement .
-
The Cause: The pyridine nitrogen displaces your ligand (TBTA/THPTA). Once the copper is bound to the pyridine, it is more susceptible to oxidation and less active for catalysis.
-
The Fix: You must use a ligand with a higher binding affinity than the pyridine substrate. Switch to BTTAA or THPTA at a higher ratio (5:1 Ligand:Cu instead of the standard 1:1 or 2:1). BTTAA is superior for sterically hindered azides because it forms a more electron-rich copper center that accelerates the rate-determining step [3].
Q: I am seeing a large amount of starting material remaining, even after 24 hours. A: This is the "Ortho-Effect." The bromine atom blocks the approach of the copper-acetylide.
-
The Fix:
-
Heat: Increase temperature to 40-50°C. Standard room temperature protocols are often insufficient for ortho-substituted aryl azides.
-
Concentration: "Click" reactions are second-order. If you are working at <1 mM, the rate will be glacial. Concentrate the reaction to 5-10 mM if solubility permits.
-
Category 2: Side Reactions & Purity[1][2]
Q: I see a new spot on TLC/LCMS that corresponds to the amine (reduced azide). A: You are likely using TCEP or DTT to keep the copper reduced, or your buffer contains thiols.
-
The Mechanism: Phosphines (TCEP) can react with azides via the Staudinger reduction to form amines. Thiols can also reduce azides or strip copper from the ligand.
-
The Fix: Eliminate TCEP/DTT. Use Sodium Ascorbate exclusively. If your protein/substrate requires reducing agents, you must desalt them into a thiol-free buffer before the click reaction.
Q: My product yield varies wildly between batches. A: Check your light exposure.
-
The Cause: this compound is photosensitive. The ortho-bromo group can facilitate intersystem crossing, leading to nitrene formation and polymerization under ambient light.
-
The Fix: Wrap all reaction vessels in aluminum foil. Perform the setup in subdued light.
Part 3: Optimized Protocol for this compound
Do not use a generic "Click" kit protocol for this substrate. Use this optimized high-activity workflow.
Reagents:
-
Ligand: BTTAA (Best) or THPTA (50 mM in water). Avoid TBTA due to poor water solubility and slower kinetics.
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES. Avoid Tris (coordinates Cu).
Workflow:
-
Pre-Complexation (Critical Step): Mix the CuSO₄ and Ligand (BTTAA) in a separate tube before adding to the reaction.
-
Ratio: 1 part Cu : 5 parts Ligand.
-
Why: This ensures the copper is "armored" against the pyridine nitrogen before it ever sees the substrate.
-
-
Reaction Assembly:
-
Add Buffer to the reaction vessel.
-
Add Alkyne (1.0 equiv).
-
Add This compound (1.2 equiv). Slight excess helps drive kinetics.
-
Add the Pre-complexed Cu-Ligand mixture. (Final conc: 0.5 - 1.0 mM Cu).
-
Last: Add Sodium Ascorbate (Final conc: 5 mM).
-
-
Incubation:
-
Seal the vial (minimize oxygen exchange).
-
Protect from light (foil).[4]
-
Incubate at 40°C for 4-16 hours.
-
-
Quenching:
-
Add EDTA (10 mM) to strip the copper from the pyridine/triazole product. This prevents the copper from dragging your product into the aqueous waste during extraction.
-
Part 4: Data & Ligand Selection
Table 1: Ligand Performance for Hindered Substrates
| Ligand | Solubility | Kinetic Rate (Ortho-Azides) | Protection vs. Oxidation | Recommendation |
| TBTA | Low (DMSO req) | Slow | Moderate | Avoid (Precipitates often) |
| THPTA | High (Water) | Medium | High | Good (Use 5:1 ratio) |
| BTTAA | High (Water) | Fastest | Excellent | Preferred (Best for hindered sites) |
Part 5: Troubleshooting Decision Tree
Diagram 2: Diagnostic Flowchart
Caption: Figure 2. Step-by-step diagnostic workflow for identifying the root cause of reaction failure.
References
-
Rostovtsev, V. V., et al. (2002).[3][5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
-
Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition.[3][6] Organic Letters, 11(21), 4954–4957.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
optimizing UV irradiation time for efficient cross-linking
The Core Physics: Why "Time" is the Wrong Variable
Welcome to the lab. Before we troubleshoot, we must correct a fundamental misconception in your query. You asked about optimizing time. In UV cross-linking, time is a dependent variable, not a constant.
The physical reality of cross-linking is governed by Energy (Dose) , not time.
-
E (Energy/Dose): Measured in Joules/cm² (or mJ/cm²). This is what drives the chemical reaction.
-
P (Power/Intensity): Measured in Watts/cm² (or mW/cm²). This fluctuates based on bulb age, distance, and buffer absorption.
The "Bulb Aging" Trap:
As UV bulbs age, their intensity (
Optimization Workflow (Visualized)
The following logic flow illustrates how to determine your optimal settings based on your application type.
Figure 1: Decision matrix for selecting wavelength and optimization strategy based on experimental goals.
Track A: Molecular Biology (CLIP, EMSA)
Target: Covalent bonding of nucleic acids to proteins.[4] Standard Wavelength: 254 nm (UV-C).[5]
Protocol: The "Kill Curve" Titration
Do not guess. Perform this titration once for every new protein or cell line.
-
Prepare Samples: Plate cells to 70-80% confluency. Wash 2x with ice-cold PBS (Remove all media; phenol red absorbs UV).
-
Setup: Place plates on ice inside the cross-linker. Remove plastic lids (plastic blocks 254 nm UV).
-
Irradiation: Expose separate plates to:
-
0 mJ/cm² (Control)
-
150 mJ/cm² (Standard CLIP start)
-
400 mJ/cm² (High stringency)
-
800 mJ/cm² (Max limit)
-
-
Analysis: Lyse and perform Western Blot. Look for the "smear" shifting upwards from the protein's molecular weight (indicating RNA attachment) vs. the disappearance of the band (degradation).
Troubleshooting & FAQs (Track A)
Q: My protein signal is disappearing after cross-linking. Is it degrading? A: Likely, yes. UV-C generates heat and reactive oxygen species.
-
Fix 1 (Thermal): Ensure samples are on ice. If using a high dose (>400 mJ/cm²), use "Pulsed" mode (e.g., 100 mJ bursts with 30s rest) to dissipate heat.
-
Fix 2 (Buffer): Ensure your buffer is free of detergents (SDS/Triton) and reducing agents (DTT) during irradiation, as these can oxidize or interfere with radical formation.
Q: I have low cross-linking efficiency (<5%). Should I increase the time? A: Increasing time/energy beyond 800 mJ/cm² rarely helps and increases background.
-
The Reality: UV cross-linking efficiency is inherently low (1-5%).
-
The Fix: Instead of more UV, switch to PAR-CLIP (using 4-thiouridine). 4SU absorbs at 365 nm and cross-links more efficiently than endogenous bases at 254 nm.
Track B: Biomaterials (Hydrogels)
Target: Polymerization of GelMA, PEGDA, Alginate. Standard Wavelength: 365 nm (UV-A) or 405 nm (Visible).
Protocol: Rheology-Driven Optimization
Visual inspection ("tipping the tube") is insufficient for drug delivery or tissue engineering.
-
Preparation: Mix prepolymer with Photoinitiator (e.g., 0.5% LAP).
-
Rheometer Setup: Use a UV-coupled rheometer (parallel plate). Gap = 100-500 µm.
-
Time Sweep: Apply constant strain (1%) and frequency (1 Hz). Turn on UV light at t=30s.
-
Endpoint Determination: Record the time required for the Storage Modulus (G') to plateau. This is your optimal
(time to 90% cure).
Data Table: Photoinitiator vs. Wavelength Efficiency
| Photoinitiator | Wavelength | Cytotoxicity | Cure Speed | Best For... |
| Irgacure 2959 | 365 nm | Moderate | Slow | Cell-free scaffolds |
| LAP | 365 / 405 nm | Low | Fast | Cell encapsulation |
| Ruthenium (Ru) | 400-450 nm | Very Low | Moderate | Visible light curing |
Troubleshooting & FAQs (Track B)
Q: My gel is tacky/liquid on the surface but solid underneath. A: This is Oxygen Inhibition . Oxygen scavenges free radicals, preventing polymerization at the air-interface.
-
Fix: Overlay the gel with a glass coverslip or purge the chamber with Argon/Nitrogen during cross-linking.
Q: The gel is solid on top but liquid in the center. A: This is a Depth of Cure issue. UV light attenuates (fades) as it passes through the sample.
-
Fix: Calculate the Optical Density (OD). If your gel is >2mm thick, you must lower the photoinitiator concentration (to allow light penetration deeper) and increase the irradiation time.
Equipment Calibration: The Hidden Variable
Q: I used the exact same settings as the paper (10 mins), but my experiment failed. A: "10 minutes" is a meaningless metric without knowing the lamp intensity.
The Calibration Protocol:
-
Buy a UV Radiometer specific to your wavelength (254 nm or 365 nm).
-
Place the sensor where your sample sits.
-
Measure Intensity (
) in mW/cm². -
Calculate required Time (
) for your target Energy ( ):
References
-
Agilent Technologies. Stratalinker UV Crosslinker 1800/2400 Instruction Manual. (Defines Energy vs. Time modes and bulb aging compensation).
-
Huppertz, I., et al. (2014).[6] "iCLIP: Protein–RNA interactions at nucleotide resolution."[4][6][7] Methods, 65(3), 274-287. (Establishes 150-400 mJ/cm² optimization for CLIP).
-
Yue, K., et al. (2015). "Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels." Biomaterials, 73, 254-271. (Details photoinitiator efficiency and rheology optimization).
-
Ule, J., et al. (2005). "CLIP: A method for identifying protein–RNA interaction sites in living cells."[7] Methods, 37(4), 376-386. (Discusses UV-C degradation issues).
Sources
- 1. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 2. lab.rockefeller.edu [lab.rockefeller.edu]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. Studying miRNA–mRNA Interactions: An Optimized CLIP-Protocol for Endogenous Ago2-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Revised iCLIP-seq Protocol for Profiling RNA–protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sequential Reactions on 4-Azido-3-bromopyridine
Welcome to the technical support center for navigating the complexities of sequential reactions involving 4-azido-3-bromopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet challenging, bifunctional building block. Here, we move beyond simple protocols to dissect the underlying chemical principles, offering field-tested insights to troubleshoot common issues and optimize your synthetic strategies.
The inherent challenge of this compound lies in the orthogonal reactivity required to selectively address its two functional groups: a thermally sensitive azide and a halogenated pyridine ring ripe for cross-coupling. This guide provides a structured approach to diagnosing and solving problems that arise when attempting to perform reactions in a stepwise manner.
Quick Diagnosis: Common Problems & Probable Causes
Before diving into detailed FAQs, this table provides a high-level overview of common experimental outcomes and their likely origins.
| Symptom Observed | Probable Cause(s) | Relevant FAQ Section(s) |
| Low or No Yield in Cross-Coupling | 1. Catalyst poisoning by the pyridine nitrogen. 2. Incompatible ligand or base. 3. Azide decomposition at elevated temperatures. | , , |
| Mixture of Products / Side Reactions | 1. Azide reduction or participation in the catalytic cycle. 2. Homocoupling of the boronic acid/ester. 3. Protodebromination (loss of bromine). | , |
| Decomposition of Starting Material | 1. Excessive reaction temperature leading to azide degradation. 2. Reaction with strong nucleophiles or reducing agents. | , |
| Failure of Subsequent "Click" Reaction | 1. Azide group was compromised in the first step. 2. Copper catalyst inhibition. 3. Impurities from the previous step interfering with the reaction. | , |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the most common culprits?
This is a frequent issue stemming from the inherent properties of the pyridine scaffold.
Answer: The primary challenges in Suzuki-Miyaura couplings with 3-bromopyridine derivatives are catalyst inhibition and substrate reactivity.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented phenomenon in cross-coupling reactions involving nitrogen-containing heterocycles.
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine are often suboptimal. More electron-rich and sterically bulky phosphine ligands are required to promote the crucial reductive elimination step and prevent catalyst deactivation. Ligands such as SPhos, XPhos, or RuPhos have shown significantly improved performance in similar systems.[1][2]
-
Base Selection: The choice of base is also paramount. While stronger bases like NaOt-Bu can be effective, they may not be compatible with all functional groups.[1] Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred to balance reactivity with functional group tolerance, especially given the presence of the azide.[3]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are standard. The addition of water can sometimes be beneficial for the transmetalation step with boronic acids.[4]
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: Decision tree for troubleshooting a Suzuki-Miyaura coupling.
FAQ 2: I'm observing significant side products, including what appears to be a reduced (amino) pyridine. What is happening?
Answer: The presence of an amino pyridine derivative strongly suggests that the azide group is not behaving as a spectator and is being reduced under the reaction conditions.
-
Azide Reduction: Palladium catalysts, particularly in the presence of phosphine ligands, can facilitate the reduction of aryl azides to amines. This can occur via a Staudinger-type reaction with the phosphine ligand or through other reductive pathways in the catalytic cycle.
-
Palladium-Azide Interactions: Aryl azides can interact with palladium catalysts, potentially leading to complex reaction pathways or catalyst inhibition.[5][6]
-
Mitigation Strategies:
-
Lower Temperatures: This is the most critical parameter. Azide decomposition and side reactions are often temperature-dependent. Aim for the lowest effective temperature for your cross-coupling reaction.
-
Ligand Selection: While bulky phosphines are good for the coupling, consider if a less reactive ligand might minimize interaction with the azide. However, this is a delicate balance, as coupling efficiency may suffer.
-
Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the catalytic system.
-
FAQ 3: How can I perform a cross-coupling reaction without decomposing the azide group, which is known to be thermally sensitive?
Answer: The thermal stability of the azide is a primary concern, as many cross-coupling reactions require elevated temperatures. Aryl azides can decompose, often starting around 120-160°C, to form highly reactive nitrene intermediates, leading to a complex mixture of products.[7][8]
-
Temperature Control is Key: The core strategy is to find a catalytic system that operates efficiently at a temperature below the decomposition threshold of your specific azide. For many azidopyridines, keeping the reaction temperature at or below 100°C is a good starting point.
-
Highly Active Catalysts: Employing modern, highly active palladium pre-catalysts and bulky, electron-rich phosphine ligands can significantly lower the activation energy for the cross-coupling, allowing the reaction to proceed at lower temperatures (e.g., 80-90°C).
-
Microwave Chemistry: Microwave-assisted synthesis can be a double-edged sword. While it can accelerate the desired reaction, precise temperature control is crucial to avoid rapid, localized overheating that could trigger azide decomposition. Use a microwave reactor with reliable internal temperature monitoring.
Table: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%) | Highly active system, often effective at lower temperatures. |
| Base | K₃PO₄ (2.0 equiv.) | Moderately strong, generally compatible with azides. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good for dissolving reagents and facilitating transmetalation. |
| Temperature | 80-90 °C | Balances reaction rate with azide stability.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and ligands. |
Post-Coupling Reactions (e.g., "Click" Chemistry)
FAQ 4: I successfully performed the Suzuki coupling, but now my subsequent azide-alkyne cycloaddition ("click" reaction) is failing. Why?
Answer: Failure in the click chemistry step almost always points to an issue with the integrity of the azide group or the purity of your coupled product.
-
Azide Integrity: The most likely cause is that the azide functionality was compromised during the preceding cross-coupling reaction, even if the desired C-C bond formation was successful. Trace amounts of phosphines from the Suzuki step can react with the azide (Staudinger ligation).[9]
-
Catalyst Poisoning (for CuAAC): Residual phosphine ligands, coordinating solvents, or other impurities from the Suzuki reaction can poison the copper(I) catalyst used in the click reaction.[10]
-
Purification is Crucial: It is imperative to rigorously purify the product of the cross-coupling reaction. Chromatography is almost always necessary to remove residual palladium catalyst, ligands, and other byproducts. An aqueous workup with a mild chelating agent like EDTA can help remove residual metals.
Workflow: Sequential Suzuki Coupling and CuAAC Click Reaction
Caption: Recommended workflow for a two-step synthesis.
FAQ 5: Are there any protecting groups for the azide that are compatible with cross-coupling conditions?
Answer: Protecting the azide group is generally not a standard or practical strategy. The azide itself is often considered a robust functional group if handled under appropriate conditions (i.e., avoiding high heat and strong reducing agents). Most "protection" strategies would involve converting the azide to another functional group (like an amine via Staudinger reaction), which defeats the purpose of having it available for a subsequent click reaction.[11] The most effective strategy is not protection, but rather the careful optimization of the cross-coupling step to be compatible with the unprotected azide.
FAQ 6: Can I perform the sequence in the reverse order: click reaction first, then Suzuki coupling?
Answer: This is a highly logical and often preferable strategy.
-
Advantages:
-
Triazole Stability: The 1,2,3-triazole ring formed from the click reaction is exceptionally stable and will tolerate a wide range of cross-coupling conditions, including higher temperatures and various bases, far better than the azide group.[10]
-
Simplified Troubleshooting: If the Suzuki coupling fails on the triazole-substituted pyridine, you can definitively rule out azide interference and focus solely on optimizing the coupling parameters for that specific heterocyclic system.
-
-
Considerations: The main consideration is the solubility and electronic properties of the triazole-substituted bromopyridine. The bulky triazole substituent may alter the reactivity of the C-Br bond, potentially requiring re-optimization of the Suzuki conditions you might have used for the simpler starting material.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a recommended starting point, emphasizing conditions that preserve the azide group.
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.025 equiv.) and SPhos (0.05 equiv.) in a portion of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the mixture in an oil bath set to 85 °C. Monitor the reaction progress by TLC or LCMS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes you are starting with the purified, azide-containing product from a previous step.
-
Reagent Preparation: In a round-bottom flask, dissolve the azide-functionalized pyridine (1.0 equiv.) and the alkyne (1.1 equiv.) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv.), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LCMS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane. If the product is water-soluble, alternative purification methods may be needed.
-
Purification: Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper salts, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify by chromatography or recrystallization as needed.
References
- den Hertog, H., & Bruin, P. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate.
- N/A. (2025). The thermal decomposition of azidopyridines. ResearchGate.
- da Costa, B. B., et al. (2018). Recent Advances in Catalyzed Sequential Reactions and the Potential Use of Tetrapyrrolic Macrocycles as Catalysts. MDPI.
- N/A. (2025). 4-Bromopyridine. ResearchGate.
- N/A. (2025). First example of a CLICK reaction of a coordinated 4′-azido-2,2′:6′,2″-terpyridine ligand. ResearchGate.
- N/A. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate.
- El-Faham, A., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. ACS Publications.
- N/A. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central.
- N/A. (2025). Pd-Catalyzed Azidation of Aryl (Pseudo)Halides. ResearchGate.
- N/A. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI.
- N/A. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
- N/A. (2025). A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. ResearchGate.
- N/A. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
- N/A. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- N/A. (n.d.). Palladium-catalyzed cross-coupling reaction of azides with isocyanides. RSC Publishing.
- N/A. (n.d.). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. NINGBO INNO PHARMCHEM CO.,LTD..
- N/A. (n.d.). Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to α,β-unsaturated aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 2.
- N/A. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- N/A. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. ACS Omega.
- N/A. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- N/A. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- N/A. (2007). A highly efficient azide-based protecting group for amines and alcohols. PubMed.
- N/A. (n.d.). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PMC.
- N/A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- N/A. (n.d.). 4-Amino-3-bromopyridine. ChemicalBook.
- N/A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- N/A. (2025). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
- N/A. (n.d.). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. N/A.
- N/A. (2021). Palladium Catalyzed Cascade Azidation/Carbonylation of Aryl Halides with Sodium Azide for the Synthesis of Amides. PubMed.
- N/A. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- N/A. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. PMC.
- N/A. (n.d.). Click chemistry. Wikipedia.
- N/A. (2025). Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. ResearchGate.
- N/A. (2020). palladium catalytic cycle. YouTube.
- N/A. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- N/A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- N/A. (n.d.). 4-Azidopyridine. Benchchem.
- N/A. (n.d.). Protecting Groups List. SynArchive.
- N/A. (2022). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. YouTube.
- N/A. (n.d.). 2-Azidopyridine|Click Chemistry Reagent. Benchchem.
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Azido-3-bromopyridine and its Isomers for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Azidopyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a multitude of bioactive compounds and functional materials. The introduction of an azido group transforms the pyridine ring into a versatile building block, opening avenues for a rich variety of chemical transformations. Among these, the halogenated azidopyridines stand out as bifunctional synthons of immense potential, allowing for sequential and site-selective modifications. This guide provides an in-depth comparative analysis of the reactivity of 4-azido-3-bromopyridine, juxtaposed with other key azidopyridine isomers. We will delve into the electronic and steric factors governing their reactivity in crucial synthetic transformations, supported by experimental insights and computational data, to empower researchers in making informed decisions for their synthetic strategies.
The Unique Reactivity Profile of this compound: A Tale of Two Functional Groups
This compound possesses two key reactive sites: the azido group at the C4 position and the bromo substituent at the C3 position. The interplay of the electronic properties of these two groups, in conjunction with the inherent electronic nature of the pyridine ring, dictates its reactivity.
The pyridine nitrogen is electron-withdrawing, creating an electron-deficient ring system that is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The azido group, while possessing a complex electronic nature, generally acts as an electron-withdrawing group through induction, further activating the ring towards nucleophilic substitution. Conversely, the bromine atom is also an electron-withdrawing group, but its primary role in many reactions is that of a leaving group in nucleophilic aromatic substitution (SNAr) or as a handle for cross-coupling reactions.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the reactivity of this compound in the context of other representative azidopyridine isomers in two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and [3+2] Cycloaddition (Click Chemistry).
Nucleophilic Aromatic Substitution (SNAr): The Role of Substituent Position
The amenability of a halopyridine to SNAr is critically dependent on the position of the halogen and the presence of other activating or deactivating groups. Nucleophilic attack on the pyridine ring is favored at the C2 and C4 positions due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1][2]
The reactivity of the bromine atom in this compound is influenced by the activating effect of the C4-azido group. However, direct nucleophilic attack at the C3 position is generally disfavored in pyridines. Instead, the reactivity of the bromine atom is more pronounced in palladium-catalyzed cross-coupling reactions.
Let's consider a comparative scenario for SNAr with a generic nucleophile (Nu-):
| Compound | Position of Leaving Group (Br) | Expected Relative Reactivity in SNAr | Rationale |
| This compound | C3 | Low | Nucleophilic attack at C3 is electronically disfavored. The C4-azido group offers some activation, but the position is not optimal for stabilizing the intermediate. |
| 3-Azido-2-bromopyridine | C2 | High | The bromo group is at an activated position (C2). The C3-azido group provides additional electron withdrawal, further enhancing reactivity. |
| 2-Azido-4-bromopyridine | C4 | High | The bromo group is at an activated position (C4). The C2-azido group provides significant activation. |
| 3-Bromo-5-azidopyridine | C3 | Low | Similar to this compound, the leaving group is at the disfavored C3 position. |
[3+2] Cycloaddition (Click Chemistry): The Influence of Electronics on the Azide Group
The [3+2] cycloaddition of azides with alkynes, famously known as "Click Chemistry," is a powerful tool for molecular assembly. The reactivity of the azide group in this reaction is influenced by the electronic properties of the pyridine ring and the position of the azide. Electron-withdrawing substituents on the aromatic ring can lower the energy of the azide's LUMO, potentially accelerating the reaction with electron-rich alkynes (in normal electron demand cycloadditions).
Let's compare the expected reactivity of the azide moiety in different isomers:
| Compound | Position of Azido Group | Expected Relative Reactivity in Cycloaddition | Rationale |
| This compound | C4 | High | The azide is at the C4 position, which is significantly influenced by the electron-withdrawing pyridine nitrogen. The C3-bromo group adds to the electron-withdrawing character, making the azide more electrophilic. |
| 3-Azido-bromopyridines | C3 | Moderate | The azide at the C3 position is less influenced by the pyridine nitrogen compared to the C2 and C4 positions. The bromo substituent will have a moderate activating effect. |
| 2-Azidopyridine | C2 | High | The azide at the C2 position is strongly activated by the adjacent pyridine nitrogen. However, 2-azidopyridines can exist in equilibrium with the isomeric tetrazolopyridines, which can affect their availability for cycloaddition.[5] |
Experimental Insight: While kinetic data for these specific isomers in click reactions are sparse, computational studies on substituted azides can provide valuable insights into their reactivity. The distortion/interaction model can be used to predict reactivities in cycloadditions.[6] For example, a study on the reaction of 4-azidopyridine with phenylacetylene showed that the reaction proceeds, albeit slowly at elevated temperatures without a catalyst.[7] The presence of an additional electron-withdrawing bromine atom in this compound is expected to enhance this reactivity.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Azidopyridine derivative (e.g., this compound) (1.0 equiv)
-
Alkyne (1.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equiv)
-
Solvent (e.g., a mixture of t-BuOH and H2O, 1:1)
Procedure:
-
To a reaction vial, add the azidopyridine derivative and the alkyne.
-
Dissolve the reactants in the t-BuOH/H2O solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Copper(I) catalyst: The active catalyst is Cu(I), which is generated in situ from CuSO4 by the reducing agent, sodium ascorbate.
-
Sodium ascorbate: Prevents the oxidation of the active Cu(I) species to the inactive Cu(II).
-
Solvent system: The t-BuOH/H2O mixture is commonly used as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst system.
Thermal Stability: A Critical Consideration
Azidopyridines are energetic compounds, and their thermal stability is a crucial factor for safe handling and application. The thermal decomposition of azidopyridines typically proceeds with the extrusion of dinitrogen gas to form a highly reactive nitrene intermediate. The decomposition temperature and the energy released can vary significantly depending on the substitution pattern.
Comparative Thermal Stability Data:
| Compound | Decomposition Onset (°C) | Decomposition Energy (J/g) | Reference |
| 2,6-Diazido-3,5-dicyanopyridine | ~110 | - | [2] |
| 2,4,6-Triazido-3,5-dicyanopyridine | ~110 | - | [2] |
| 2,3,4,5-Tetraazido-6-cyanopyridine | Lower than diazide and triazide | - | [2] |
Key Insight: The presence of multiple azide groups, especially in ortho positions, can significantly decrease the thermal stability of the molecule.[2] While specific data for this compound is not available in this comparative context, it is expected to have thermal stability within the range of other mono-azidopyridines, but caution should always be exercised.
Conclusion: A Guide for Rational Synthesis
The reactivity of this compound is a fascinating case study in the interplay of substituent effects on a heterocyclic core. Its C4-azido group is well-activated for cycloaddition reactions, while the C3-bromo group is more amenable to cross-coupling chemistries than direct nucleophilic substitution. When compared to its isomers, the specific placement of the azido and bromo groups on the pyridine ring provides a unique reactivity profile that can be strategically exploited in complex molecule synthesis. Researchers should carefully consider the electronic and steric factors discussed in this guide to select the optimal azidopyridine isomer and reaction conditions for their desired transformations. A thorough understanding of the underlying principles of reactivity, coupled with careful experimental design, will undoubtedly pave the way for novel and efficient synthetic routes to valuable chemical entities.
References
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Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]
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SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]
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Substituent effects on pyridine nitrogen reactivity. (1979). The Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]
- Synthetic method of 3-acetyl-2-chloropyridine. (2023). Google Patents.
-
Reactivity of 2H-Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. (2021). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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The thermal decomposition of azidopyridines. (2009). ResearchGate. Retrieved February 8, 2024, from [Link]
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Rate Constants for the Quaternization of 3-and 4- Substituted Pyridines... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene. (2020). MDPI. Retrieved February 8, 2024, from [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2021). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5- cyanochloropyridines. (1994). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Substituent effects on cation–π interactions: A quantitative study. (2001). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. (2017). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. (2023). Chempanda. Retrieved February 8, 2024, from [Link]
-
An Ab Initio Molecular Dynamics Study of Thermal Decomposition of 3,6-di(azido)-1,2,4,5-tetrazine. (2014). PubMed. Retrieved February 8, 2024, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011). Google Patents.
-
1,3-Dipolar Cycloadditions of Perfluorophenyl azides to Enamines and the Decomposition of Triazolines: A Computational Study. (2013). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2023). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. Retrieved February 8, 2024, from [Link]
-
Effect of speed changes on the yield of the click reaction. A) Product... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2020). MDPI. Retrieved February 8, 2024, from [Link]
-
Alternate pathway for the click reaction of 2-(2-azidophenyl)-4,5-diaryloxazoles. (2018). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. (1978). ACS Publications. Retrieved February 8, 2024, from [Link]
-
Thermal decomposition of 2,4,6-triazidopyridine. (2016). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. Retrieved February 8, 2024, from [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
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A Comparative Guide to the Biocompatibility of 4-Azido-3-Bromopyridine Derivatives for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of reagents for bioconjugation is a critical decision that profoundly impacts the biological relevance and success of their experiments. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a powerful tool for linking molecules, the inherent cytotoxicity of the copper catalyst has driven the development of alternative strategies.[1][2] This guide provides an in-depth evaluation of the potential biocompatibility of 4-azido-3-bromopyridine derivatives, a class of molecules with potential applications in CuAAC, and compares them to established, highly biocompatible alternatives used in strain-promoted azide-alkyne cycloaddition (SPAAC).
The Promise and Peril of this compound in Bioconjugation
Potential Biocompatibility Concerns:
-
The Azide Group: While organic azides are central to click chemistry, the azide moiety itself is not without biological considerations. Sodium azide, a simple inorganic azide, is known to be a potent metabolic inhibitor that prevents cells from using oxygen, with toxic effects being more pronounced in the heart and brain. Exposure to even small amounts can lead to a range of adverse effects, including rapid breathing, dizziness, and nausea, while larger amounts can be fatal.[3][4] Although organic azides are generally considered more stable, their potential for metabolic conversion or the release of toxic azide ions in the cellular environment warrants careful consideration.[5] Some alkyl azides have demonstrated mutagenicity in bacterial assays, suggesting a potential for genotoxicity.
-
The Brominated Pyridine Core: Pyridine and its derivatives are common scaffolds in pharmaceuticals but can also exhibit toxicity.[6][7] The introduction of a bromine atom to the aromatic ring raises further concerns. Brominated aromatic compounds, a class that includes some flame retardants, can persist in biological systems and, in some cases, exhibit hepatotoxicity (liver damage).[8] While the toxicity of these compounds is highly structure-dependent, the presence of a halogenated aromatic ring necessitates a thorough toxicological assessment.[8][9]
-
Copper-Catalyzed Reactions: If this compound derivatives are to be used in traditional click chemistry, the requirement for a copper(I) catalyst introduces significant cytotoxicity.[1] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage. This has spurred the development of copper-free click chemistry alternatives for live-cell applications.[10]
A Comparison with Biocompatible Alternatives: The Rise of SPAAC
To mitigate the concerns associated with copper catalysis and potentially toxic reagents, the field has embraced strain-promoted azide-alkyne cycloaddition (SPAAC). This approach utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst.[1] This has led to the development of highly biocompatible reagents that are now widely used for in vivo imaging and drug delivery.
Below is a comparison of this compound (in the context of CuAAC) with leading SPAAC reagents.
| Feature | This compound (in CuAAC) | Dibenzocyclooctyne (DBCO) Derivatives | Bicyclo[6.1.0]nonyne (BCN) Derivatives |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) | None | None |
| Inferred Biocompatibility | Potential for cytotoxicity and genotoxicity from the azide, bromopyridine core, and copper catalyst. | Generally considered highly biocompatible and widely used in live-cell and in vivo applications.[11] | Also considered highly biocompatible, with its smaller size and lower lipophilicity being advantageous in some contexts.[12] |
| Example Cytotoxicity (IC50) | Data not available. | Specific IC50 values are dependent on the full compound structure, but generally high (low toxicity). For example, some geldanamycin-triazole-benzyl halogen derivatives created via CuAAC showed IC50 values around 0.2-0.5 µM in cancer cell lines, though this reflects the cytotoxicity of the entire drug conjugate.[1] | Data for standalone BCN reagents is not readily available in the form of IC50 values, but their widespread use in vivo suggests low cytotoxicity. |
Experimental Protocols for Biocompatibility Assessment
To rigorously evaluate the biocompatibility of any new chemical entity intended for biological applications, a standardized set of in vitro assays is essential. The following protocols for cytotoxicity and genotoxicity testing provide a robust framework for this assessment.
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step MTT Assay Protocol: [14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) and a positive control (e.g., doxorubicin). Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Genotoxicity Evaluation: The Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Step-by-Step Alkaline Comet Assay Protocol: [2]
-
Cell Preparation: Treat cells with the test compound. After incubation, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with molten low-melting-point agarose and immediately pipette onto a pre-coated microscope slide. Allow to solidify on a cold surface.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[2]
-
Electrophoresis: Apply a voltage (e.g., 21-25 V) for 20-30 minutes.[2] Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a fluorescent DNA-binding dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Diagram of the Alkaline Comet Assay Workflow
Caption: Key stages of the alkaline comet assay for genotoxicity assessment.
Conclusion and Recommendations
While this compound derivatives may offer synthetic advantages for creating bioconjugates, a thorough biocompatibility assessment is crucial before their use in biological systems. The analysis of its structural components—the azide group, the brominated aromatic ring, and its typical use with a copper catalyst—suggests a significant potential for cytotoxicity and genotoxicity.
For researchers working with live cells or in vivo models, the adoption of well-characterized, biocompatible alternatives from the SPAAC family of reagents, such as DBCO and BCN derivatives, is strongly recommended. These reagents have a proven track record of low toxicity and are suitable for a wide range of bioorthogonal applications without the confounding factor of catalyst-induced cell death.
Any consideration of using novel reagents like this compound derivatives in a biological context must be preceded by rigorous biocompatibility testing, including, at a minimum, cytotoxicity and genotoxicity assays as detailed in this guide. This commitment to scientific integrity ensures the validity of experimental results and the responsible development of new chemical tools for biological discovery.
References
-
Centers for Disease Control and Prevention. (2024, September 6). Sodium Azide. Chemical Emergencies. Retrieved from [Link]
- Clementi, E. A., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. STAR Protocols, 2(3), 100713.
-
Environmental Health and Safety, University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
- Gajski, G., et al. (2020). The genotoxicity of an organic solvent mixture: A human biomonitoring study and translation of a real-scenario exposure to in vitro. Regulatory Toxicology and Pharmacology, 116, 104726.
- Hazekawa, M., et al. (2019). Evaluation of IC50 Levels Immediately after Treatment with Anticancer Reagents Using a Real-time Cell Monitoring Device. Experimental and Therapeutic Medicine, 18(5), 3197–3205.
- Hentzen, N. B., & Berkland, C. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Kwiecień, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5649.
- Lührmann, T., et al. (2016). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. ChemBioChem, 17(5), 404–412.
- Matsumura, Y., et al. (1995). Mutagenicity of alkyl azides. Biological & Pharmaceutical Bulletin, 18(12), 1805–1807.
-
McGraw Hill Medical. (n.d.). AZIDE, SODIUM. Poisoning & Drug Overdose, 8e. AccessMedicine. Retrieved from [Link]
- Oliveira, B. L., et al. (2017). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Chemical Society Reviews, 46(16), 4895–4950.
- R-C. Li, et al. (2023). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]
- Skrzypczak, J., et al. (2020).
- Slamenová, D., & Gabelová, A. (1980). The effects of sodium azide on mammalian cells cultivated in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 71(2), 253–261.
-
Trevigen. (n.d.). CometAssay® 96. Retrieved from [Link]
- van der Gracht, A. M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Cellular and Molecular Life Sciences, 81(1), 223.
- Vodenkova, S., et al. (2019). Alkaline Comet Assay using the monocytic cell line THP-1. protocols.io.
- Wouters, L. (n.d.). Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body.
- Zhang, H., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
- Zięba, A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29283–29293.
- Rozen, S., & Brand, M. (1985). A method for the bromination of aromatic compound.
- Szymańska, J. A. (2000). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 51(3), 227–236.
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Safety Operating Guide
4-azido-3-bromopyridine proper disposal procedures
Operational Guide: Safe Disposal and Management of 4-Azido-3-Bromopyridine
Part 1: Executive Safety Directives
WARNING: HIGH-ENERGY COMPOUND this compound combines the shock-sensitivity of organic azides with the toxicity of halogenated pyridines. Improper handling can lead to detonation or the release of toxic hydrogen bromide/hydrazoic acid fumes.
IMMEDIATE PROHIBITIONS:
-
NO Metal Tools: Do not use metal spatulas or needles. Contact with copper, lead, or brass can form highly unstable heavy metal azides. Use Teflon, ceramic, or wood only.
-
NO Halogenated Solvents (DCM/Chloroform): While the molecule itself is halogenated, dissolving it in Dichloromethane (DCM) increases the risk of forming diazidomethane (
), a highly volatile explosive.[1] Use Toluene or THF .[1] -
NO Acidic Waste Streams: Contact with acid releases Hydrazoic Acid (
), which is both violently explosive and acutely toxic (comparable to Hydrogen Cyanide).[2]
Part 2: Chemical Hazard Profile & Risk Assessment
To manage this compound, you must understand the dual-nature of its hazard profile: the Azide (Energetic) and the Bromine (Halogenated/Toxic) .
| Property | Value/Description | Operational Implication |
| Molecular Structure | Pyridine ring, 3-Br, 4- | Aromatic stabilization is present but limited; the |
| Explosion Hazard | High (Shock/Heat Sensitive) | C/N ratio is approx 1.6 (5 carbons / 4 nitrogens). Rule of Six violation : Highly unstable.[3] |
| Chemical Incompatibility | Acids, Heavy Metals, Strong Oxidizers | Must be segregated from standard organic waste streams.[4] |
| Decomposition Products | Fire/Explosion releases toxic corrosive gas. | |
| Waste Classification | Reactive (D003) & Toxic | Requires "High Energy" flagging for waste handlers. |
Part 3: Decision Matrix & Disposal Workflows
Do not treat all waste identically.[3] Use the following decision logic to determine whether to quench the material chemically or dispose of it directly.
Figure 1: Decision tree for determining whether to chemically deactivate the azide or designate it for hazardous waste pickup.
Part 4: Chemical Deactivation Protocol (Staudinger Reduction)
Context: This protocol is for "End of Experiment" quenching of residual reaction mixtures or small quantities (<500mg).
Mechanism: Triphenylphosphine (
Reagents Required:
-
Triphenylphosphine (
) -
Solvent: Tetrahydrofuran (THF) or Toluene (Do NOT use DCM).
-
Water (
)
Step-by-Step Procedure:
-
Preparation: Dissolve the residual this compound in THF or Toluene.
-
Addition: Slowly add 1.5 equivalents of Triphenylphosphine (
) relative to the estimated azide amount.-
Observation: Evolution of Nitrogen gas (
) bubbles indicates the reaction is proceeding.
-
-
Incubation: Stir at room temperature for 2–4 hours. Ensure gas evolution has ceased.
-
Hydrolysis: Add a small volume of water (1–2 mL) to hydrolyze the intermediate phosphazide to the amine and triphenylphosphine oxide.
-
Verification: Check by TLC or LC-MS to confirm the disappearance of the azide peak.
-
Final Disposal: The mixture is now a Halogenated Organic Waste (due to the bromine on the pyridine and the solvent). It is no longer an explosion hazard. Label accordingly.
Part 5: Waste Logistics & Labeling[5]
If chemical deactivation is not possible, you must package the live azide for disposal.
1. Container Selection:
-
Primary: Amber glass or HDPE plastic.
-
Secondary: Plastic containment bin (polypropylene).
-
Prohibited: Metal cans or containers with metal caps (unless lined with Teflon).
2. Labeling Requirements: Your waste tag must be explicit to protect EHS personnel.
-
Chemical Name: this compound (Solution/Solid).
-
Hazard Checkboxes: [x] Toxic [x] Reactive/Explosive [x] Halogenated.
-
Special Note: "HIGH ENERGY AZIDE. DO NOT COMPACT. DO NOT MIX WITH ACID."
Part 6: Emergency Spill Response
In the event of a spill, speed and segregation are vital.[5]
Figure 2: Workflow for managing accidental spillage of this compound.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Bräse, S., et al. (2005).[4][6] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[6][7] Angewandte Chemie International Edition, 44(33), 5188-5240.
-
University of California, San Diego (UCSD). (2023). Hazard Control Plan: Organic Azides. Environment, Health & Safety.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
-
Keicher, T., & Löbbecke, S. (2018). Organic Azides. In: Klapötke T. (eds) High Energy Density Materials. Structure and Bonding, vol 125. Springer.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-azido-3-bromopyridine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of 4-azido-3-bromopyridine. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety guidelines for energetic and toxic compounds to ensure the highest standards of laboratory safety.
Hazard Analysis: Understanding the Dual-Risk Profile
This compound is a molecule that demands a heightened level of caution due to its composite structure. The risk profile is not monolithic; rather, it's a duality of toxicity and explosive potential, stemming from its constituent parts: the bromopyridine core and the azide functional group.
-
Toxicity of the Bromopyridine Core: The bromopyridine scaffold is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[1][2][3] Chronic exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[4]
-
Energetic Nature of the Azide Group: Organic azides are well-documented as energetic compounds, meaning they can decompose rapidly and exothermically, releasing nitrogen gas.[5] This decomposition can be initiated by heat, friction, shock, or even light.[6] The stability of an organic azide can be estimated by its Carbon-to-Nitrogen (C/N) ratio. A lower ratio indicates a higher proportion of nitrogen and thus higher potential energy and instability.[5] For this compound (C₅H₃BrN₄), the C/N ratio is 1.25, placing it in a category that requires careful handling and storage at reduced temperatures.[5]
Furthermore, azides can react with heavy metals (such as lead, copper, silver, or mercury) to form highly shock-sensitive and explosive metal azides.[7][8] This is a critical consideration for both experimental setup and waste disposal, as contact with metal spatulas or disposal in plumbing containing copper or lead pipes can lead to the formation of these dangerous compounds.[7][8][9]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the dual risks of chemical toxicity and potential explosion. Standard laboratory attire is insufficient. All work with this compound must be conducted within a certified chemical fume hood, behind a blast shield.
| Protection Area | Required PPE | Rationale and Causality |
| Eye and Face | Chemical splash goggles AND a full-face shield. | Safety glasses are inadequate. Chemical splash goggles provide a seal around the eyes to protect from splashes of this irritating compound.[10] A full-face shield is mandatory to protect against the concussive force and potential projectiles from an unexpected rapid decomposition (explosion).[10] |
| Hands | Double-gloving: Nitrile inner gloves with Silver Shield® or similar heavy-duty chemical-resistant outer gloves. | The inner nitrile glove provides a primary barrier against skin contact.[9] Given the high acute toxicity and potential for skin absorption, a robust outer glove (like Silver Shield®) is necessary for extended protection.[9] Hands and arms are at the highest risk of injury from an energetic event due to their proximity to the material.[11] |
| Body | Flame-resistant (FR) lab coat, buttoned completely. | A standard cotton lab coat is flammable and offers insufficient protection. A flame-resistant lab coat will not continue to burn after the ignition source is removed, providing critical protection in the event of a chemical fire or flash from decomposition. |
| Body (Secondary) | Chemical-resistant apron and arm coverings. | For procedures involving larger quantities or increased splash risk, a chemical-resistant apron and arm coverings should be worn over the FR lab coat to provide an additional barrier against skin contact.[11][12] |
| Respiratory | Not typically required when handled exclusively within a certified chemical fume hood. | A properly functioning chemical fume hood provides adequate ventilation to prevent inhalation exposure.[10] However, in the case of a large spill outside of the hood, an appropriate respirator would be required for cleanup.[13] |
| Footwear | Closed-toe, non-porous leather shoes. | Protects feet from spills. Conductive shoes are recommended in areas where static discharge is a significant concern for energetic materials.[14] |
Visualized Workflow: Safe Handling Lifecycle
The following diagram outlines the critical steps and safety considerations for the entire lifecycle of handling this compound in the laboratory.
Caption: Safe handling workflow for this compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a blast shield between you and the experimental apparatus.[9] Don all required PPE as detailed in the table above.
-
Aliquotting : Use plastic or ceramic spatulas to handle the solid material.[15] Metal spatulas are strictly forbidden to prevent the formation of shock-sensitive metal azides.[6] Avoid any actions that could generate friction or shock, such as scraping or grinding.[15]
-
Solvent Choice : Never use halogenated solvents like dichloromethane or chloroform. These can react with azides to form extremely unstable di- and tri-azidomethane.[5]
-
Temperature Control : If heating is required, use a well-controlled heating mantle and monitor the temperature closely. Avoid heating neat (undiluted) azide compounds. Violent decomposition can occur at elevated temperatures.[8]
-
Storage : Store this compound in a tightly sealed container, protected from light, in a freezer.[16] It must be stored away from incompatible materials, especially acids and metals.[8][15]
Disposal Plan: Quenching and Waste Management
Disposing of azide waste directly is a severe safety hazard. All residual azide must be chemically destroyed (quenched) before disposal.
CAUTION: This procedure generates nitric oxide gas and must be performed in a chemical fume hood. The order of addition is critical to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).[9]
-
Preparation : In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution containing the azide waste (ensure concentration is ≤5%).
-
Nitrite Addition : While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide to be destroyed (a 40% excess).[9]
-
Acidification (CRITICAL STEP) : Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. Never add the acid before the sodium nitrite. [9]
-
Completion Check : After the evolution of brown nitrogen oxide gases ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming the complete decomposition of the azide.[9]
-
Neutralization and Disposal : Neutralize the final solution with a dilute sodium hydroxide solution to a pH between 6 and 9.[9] Transfer the neutralized, azide-free solution to a designated aqueous hazardous waste container for disposal through your institution's environmental health and safety office.[9]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][17] Seek immediate medical attention.[1][9]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[9][17] Seek immediate medical attention.[1][9]
-
Inhalation : Move the individual to fresh air.[17] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][9]
-
Ingestion : Do NOT induce vomiting.[18] Rinse the mouth with water. Seek immediate medical attention.[1][2] If the person vomits, stay away from the vomit to avoid exposure to toxic hydrazoic acid gas.[19]
-
Spill : For a small spill inside a fume hood, gently cover with an absorbent material.[15] Decontaminate the area with a basic solution (pH > 9) and then 70% ethanol.[4][15] Collect all cleanup materials in a sealed, non-metal container labeled as "azide contaminated waste" for hazardous disposal.[15] For large spills or any spill outside a fume hood, evacuate the area, post a warning, and contact your institution's emergency response team immediately.[15]
References
- University of New Mexico, Department of Chemistry. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds.
- University of Victoria, Occupational Health, Safety & Environment. (2022, May 18). Safe Work Procedure: Azides.
- Jubilant Ingrevia.
-
Yale Environmental Health & Safety. Sodium Azide. [Link]
- University of California, Santa Barbara. Standard Operating Procedure: Sodium Azide and other Azido Compounds.
- Kennesaw State University.
-
Royal Society of Chemistry. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. [Link]
- University of Auckland. Working with Potentially Explosive Chemicals/Reactions.
-
ResearchGate. The thermal decomposition of azidopyridines. [Link]
- University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides.
- Defense Systems Information Analysis Center (DSIAC). (2019, November 2).
-
Centers for Disease Control and Prevention. (2024, September 6). Sodium Azide | Chemical Emergencies. [Link]
-
ResearchGate. Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. [Link]
-
PacSci EMC. Energetics. [Link]
- The Chemistry Blog. (2024, September 18). How To Handle Explosive Chemicals.
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide.
-
Master Organic Chemistry. (2018, June 29). Reactions of Azides. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
-
Organic Chemistry Portal. Aryl azide synthesis. [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium azide.
- DiVA portal. Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents.
-
ACS Chemical Health & Safety. Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. [Link]
- Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
-
Wikipedia. Organic azide. [Link]
- University of California, Berkeley.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
